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  • Product: (1R,2R)-2-fluorocyclopropan-1-amine
  • CAS: 151679-93-5

Core Science & Biosynthesis

Foundational

A Technical Guide to (1R,2R)-2-Fluorocyclopropan-1-amine: Synthesis, Characterization, and Applications

Abstract (1R,2R)-2-Fluorocyclopropan-1-amine is a stereochemically defined building block of significant interest in medicinal chemistry. The introduction of a fluorine atom and a rigid cyclopropane ring into a molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1R,2R)-2-Fluorocyclopropan-1-amine is a stereochemically defined building block of significant interest in medicinal chemistry. The introduction of a fluorine atom and a rigid cyclopropane ring into a molecular scaffold can profoundly influence its pharmacological profile, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide provides an in-depth technical overview of the synthesis, stereochemical control, comprehensive characterization, and potential applications of the trans-(1R,2R) diastereomer of 2-fluorocyclopropan-1-amine. It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this valuable synthon.

Introduction: The Strategic Value of Fluorinated Cyclopropylamines

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[4][5][6] Its rigid, three-dimensional structure acts as a conformational constraint, which can lock a molecule into its bioactive conformation, thereby enhancing potency and selectivity for its biological target.[2]

The strategic incorporation of fluorine, the most electronegative element, offers further advantages:

  • Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, often prolonging a drug's half-life.[2][7]

  • Modulation of Basicity: The inductive effect of a vicinal fluorine atom can lower the pKa of the amine group, which can be critical for optimizing oral absorption, cell permeability, and off-target activity.[8]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets.[3]

The specific stereoisomer, (1R,2R)-2-fluorocyclopropan-1-amine, presents the amine and fluorine groups in a trans configuration. This defined spatial arrangement is crucial, as stereochemistry often dictates biological activity. For instance, the relative orientation of substituents on a cyclopropane ring can dramatically impact inhibitory potency against target enzymes.[9]

Stereoselective Synthesis

Achieving high diastereomeric and enantiomeric purity is paramount. While multiple strategies exist for synthesizing cyclopropylamines, a common and effective approach for obtaining the enantioenriched trans isomer involves the stereoselective cyclopropanation of a chiral precursor, followed by functional group manipulation. A representative synthetic pathway is outlined below.

Synthetic Workflow Overview

The synthesis of (1R,2R)-2-fluorocyclopropan-1-amine hydrochloride can be conceptualized as a multi-step process that begins with a chiral auxiliary-guided cyclopropanation to establish the required absolute stereochemistry. This is followed by the conversion of a carboxylic acid derivative to the primary amine via a Curtius or Hofmann rearrangement.

G cluster_0 Step 1: Asymmetric Cyclopropanation cluster_1 Step 2: Auxiliary Cleavage cluster_2 Step 3: Curtius Rearrangement cluster_3 Step 4: Deprotection A Chiral N-Vinyloxazolidinone C (1R,2R)-2-Fluoro-N-oxazolidinonyl- cyclopropanecarboxamide A->C Rh or Cu Catalyst B Fluorocarbene Source (e.g., (Et)2Zn, CHFI2) B->C D (1R,2R)-2-Fluorocyclopropane- carboxylic Acid C->D Hydrolysis (e.g., LiOH, H2O2) E (1R,2R)-2-Fluorocyclopropyl Isocyanate D->E 1. SOCl2 2. NaN3 F Boc-Protected Amine E->F t-BuOH, Heat G (1R,2R)-2-Fluorocyclopropan-1-amine Hydrochloride F->G HCl in Dioxane caption Figure 1. Conceptual synthetic workflow.

Caption: Figure 1. Conceptual synthetic workflow.

Detailed Experimental Protocol (Representative)

Expert Insight: The choice of a chiral auxiliary, such as an Evans oxazolidinone, is critical for directing the stereochemical outcome of the cyclopropanation. The subsequent Curtius rearrangement is a reliable method for converting the carboxylic acid to a primary amine with retention of configuration.[4]

Protocol: Synthesis of (1R,2R)-2-Fluorocyclopropanecarboxylic Acid (Intermediate D)

  • Carbenoid Generation: In a flame-dried, argon-purged flask, dissolve the fluorinated carbenoid precursor (e.g., fluorodiiodomethane) in an anhydrous solvent like dichloromethane (DCM).

  • Cyclopropanation: Cool the solution to 0 °C. Add a solution of diethylzinc dropwise. To this mixture, add the chiral N-vinyloxazolidinone precursor dissolved in DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Cleavage: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product containing the chiral auxiliary is then subjected to hydrolysis (e.g., with lithium hydroxide and hydrogen peroxide) to cleave the auxiliary and yield the enantioenriched carboxylic acid.

  • Purification: Purify the carboxylic acid intermediate by flash column chromatography on silica gel.

Protocol: Conversion to (1R,2R)-2-Fluorocyclopropan-1-amine Hydrochloride (Product G)

  • Acid Chloride Formation: Treat the purified (1R,2R)-2-fluorocyclopropanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF to form the corresponding acid chloride.

  • Azide Formation: Dissolve the crude acid chloride in a suitable solvent (e.g., acetone) and treat with an aqueous solution of sodium azide (NaN₃) at 0 °C to form the acyl azide.

  • Curtius Rearrangement: Carefully extract the acyl azide into toluene. Heat the toluene solution to induce the Curtius rearrangement, forming the isocyanate intermediate. Add tert-butanol to trap the isocyanate as its Boc-protected derivative.

  • Deprotection: Dissolve the purified Boc-protected amine in a minimal amount of methanol or ethyl acetate and add a solution of hydrochloric acid in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC).

  • Isolation: The hydrochloride salt typically precipitates from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, rel-(1R,2R)-2-fluorocyclopropan-1-amine hydrochloride.[10][11]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure, purity, and stereochemistry of the final compound. The hydrochloride salt is typically a solid at room temperature.[10]

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data based on analysis of structurally related fluorinated cyclopropanes.[12][13][14]

Technique Parameter Expected Characteristics for (1R,2R)-2-Fluorocyclopropan-1-amine
¹H NMR Chemical Shift (δ)Cyclopropyl protons (CH -CH-NH₂) and (CH-CH -F) will appear as complex multiplets in the upfield region (approx. 1.0-2.5 ppm). The proton attached to the amine-bearing carbon (CH -NH₂) will be further downfield.
Coupling Constants (J)Expect large trans H-H coupling constants across the cyclopropane ring. Significant geminal (²JHF) and vicinal (cis and trans ³JHF) couplings to fluorine will be observed, which are critical for stereochemical assignment.
¹³C NMR Chemical Shift (δ)Cyclopropane carbons are highly shielded, appearing in the upfield region (approx. 15-40 ppm). The carbon bearing the fluorine atom (C-F) will be significantly deshielded and will appear as a doublet due to ¹JCF coupling (approx. 80-90 ppm).
Coupling Constants (J)A large one-bond carbon-fluorine coupling constant (¹JCF) is characteristic and confirmatory. Two-bond (²JCF) and three-bond (³JCF) couplings may also be resolved.[14]
¹⁹F NMR Chemical Shift (δ)The chemical shift is highly dependent on the reference standard and solvent but provides a clear signal for the fluorine atom. The signal will be a complex multiplet due to couplings with vicinal and geminal protons.
Mass Spec. m/z(ESI+) Expected [M+H]⁺ for the free base (C₃H₆FN) is approximately 76.05.
IR Wavenumber (cm⁻¹)Characteristic N-H stretching bands (approx. 3300-3400 cm⁻¹), C-H stretching (approx. 3000-3100 cm⁻¹ for cyclopropane), and a strong C-F stretching band (approx. 1000-1100 cm⁻¹).
Chiral Analysis

Confirmation of enantiomeric and diastereomeric purity is non-negotiable. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.

Expert Insight: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating stereoisomers of small, rigid molecules like cyclopropanes. Method development typically involves screening different mobile phases (normal and reversed-phase) and additives.[15][16][17]

Protocol: Chiral HPLC Method Development

  • Column Selection: Begin with a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Screening:

    • Normal Phase: Screen with mixtures of n-Hexane/Isopropanol or n-Hexane/Ethanol (e.g., 90:10 v/v). For basic analytes like amines, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to improve peak shape.

    • Reversed Phase: Screen with mixtures of Acetonitrile/Water or Methanol/Water, often with an acidic modifier like 0.1% formic or trifluoroacetic acid.

  • Optimization: Adjust the mobile phase composition, flow rate (typically 0.5-1.0 mL/min), and column temperature to achieve baseline separation of the enantiomers.

  • Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm) as the amine lacks a strong chromophore.

G cluster_np Normal Phase cluster_rp Reversed Phase start Racemic or Diastereomeric Mixture col_select Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->col_select screen Screen Mobile Phases (Normal & Reversed) col_select->screen np_base Hexane/Alcohol screen->np_base rp_base ACN or MeOH/Water screen->rp_base np_mod Add Basic Modifier (e.g., 0.1% DEA) np_base->np_mod eval Evaluate Separation (Rs) np_mod->eval rp_mod Add Acidic Modifier (e.g., 0.1% TFA) rp_base->rp_mod rp_mod->eval optim Optimize Flow Rate, Temperature, & Mobile Phase Ratio eval->optim Rs < 1.5 final Validated Chiral Method eval->final Rs >= 1.5 optim->eval caption Figure 2. Workflow for chiral method development.

Caption: Figure 2. Workflow for chiral method development.

Reactivity, Applications, and Safety

Synthetic Utility

(1R,2R)-2-Fluorocyclopropan-1-amine is a versatile primary amine. The nucleophilic nitrogen can readily participate in a wide range of chemical transformations, including:

  • Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for incorporating the fluorocyclopropyl moiety into larger drug scaffolds.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides (e.g., Buchwald-Hartwig amination) to form N-aryl cyclopropylamines.

Applications in Medicinal Chemistry

This building block is particularly valuable for synthesizing analogs of known bioactive compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It has been incorporated into molecules targeting a range of biological systems. For example, fluorinated phenylcyclopropylamines have been investigated as inhibitors of monoamine oxidases (MAO) and as selective serotonin receptor agonists.[9][12][18] It is also a key fragment in some modern fluoroquinolone antibiotics, where the stereochemistry is critical for antibacterial activity.[19][20]

Safety and Handling

As with all primary amines, (1R,2R)-2-fluorocyclopropan-1-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and can cause skin and eye irritation.[10] All manipulations should be performed in a well-ventilated fume hood. While fluorination often improves metabolic stability, it is important to note that certain fluorinated amine motifs have been associated with off-target toxicity in specific contexts, warranting careful toxicological assessment in any drug development program.[7]

Conclusion

(1R,2R)-2-Fluorocyclopropan-1-amine is a high-value building block for modern medicinal chemistry. Its unique combination of conformational rigidity and strategic fluorination provides a powerful tool for optimizing the properties of drug candidates. A thorough understanding of its stereoselective synthesis and detailed analytical characterization is essential for its successful application in the design and development of novel therapeutics.

References

  • Matsuo, J., Tani, Y., & Hayakawa, Y. (2004). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters, 33(4), 464-465.
  • De Simone, F., Geden, J. V., & Yudin, A. K. (2018). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Golding, B. T., et al. (2016). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters.
  • Palfreyman, M. G., et al. (2004). Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase. Journal of Medicinal Chemistry.
  • Rubin, M., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules. Available from: [Link]

  • Rubin, M., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. Available from: [Link]

  • Zhang, G., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. European Journal of Medicinal Chemistry. Available from: [Link]

  • Gaultier, C., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega. Available from: [Link]

  • Gaultier, C., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. Semantic Scholar. Available from: [Link]

  • Ataman Kimya. Cyclopropylamine. Ataman Kimya. Available from: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available from: [Link]

  • Camps, F., et al. (1985). 19F NMR analyses of some cyclopropane derivatives. Academia.edu. Available from: [Link]

  • Arnold, F. H., et al. (2024). A Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. Available from: [Link]

  • Bicker, R. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry. Available from: [Link]

  • Springer Nature. (2019). Chiral Separation Principles. Springer Nature Experiments. Available from: [Link]

  • Various Authors. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. Available from: [Link]

  • Zhang, G., et al. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. PubMed. Available from: [Link]

  • Various Authors. (2025). Chiral Separations: Methods and Protocols. ResearchGate. Available from: [Link]

  • Haufe, G., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubChem. (1R,2S)-2-Fluorocyclopropan-1-amine. PubChem. Available from: [Link]

  • Inagaki, H., et al. (2004). (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical Structure-Activity Relationships of Chiral 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone Antibacterial Agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available from: [Link]

  • Huang, X. (2022). Stereospecific Synthesis of 2-Deoxy-2-fluoroglycosides via SN2 Glycosylation. Journal of the American Chemical Society. Available from: [Link]

Sources

Exploratory

F NMR Analysis of trans-2-Fluorocyclopropylamines: Stereochemical Elucidation and Epigenetic Drug Discovery

Executive Summary The trans-2-fluorocyclopropylamine (TFCA) motif has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Serving as a conformationally restricted and metabolically stable bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trans-2-fluorocyclopropylamine (TFCA) motif has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Serving as a conformationally restricted and metabolically stable bioisostere of aliphatic amines, it forms the core of advanced tranylcypromine (TCP) derivatives[1]. These derivatives are potent, irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B), making them critical targets in oncology and neurology[1][2]. Because the biological efficacy of these inhibitors is intrinsically linked to their stereochemistry, precise analytical elucidation is paramount. This whitepaper details the theoretical grounding, structural causality, and self-validating 19 F Nuclear Magnetic Resonance (NMR) protocols required to analyze TFCA derivatives and deploy them in Fragment-Based Drug Discovery (FBDD).

Stereoelectronic Causality & Conformational Rigidity

The introduction of a fluorine atom onto the cyclopropane ring of TCP does not merely alter the molecule's lipophilicity; it fundamentally dictates its three-dimensional architecture[3]. In the trans-2-fluorocyclopropylamine diastereomer, the specific spatial arrangement of the highly electronegative fluorine atom relative to the amine group enables a powerful stabilizing hyperconjugative interaction[2][3].

Mechanistic Causality: Electron density from the nitrogen lone pair ( nN​ ) or the adjacent σC−N​ bond is donated into the strongly antibonding orbital of the carbon-fluorine bond ( σC−F∗​ )[3]. This nN​→σC−F∗​ hyperconjugation locks the trans-isomer into a low-energy conformation that perfectly aligns with the catalytic pocket of LSD1. In contrast, this orbital overlap is sterically and geometrically forbidden in the cis-isomer, explaining the profoundly superior inhibitory potency of trans-TFCAs compared to their cis-counterparts[2].

Extracting Structural Causality from NMR Parameters

19 F NMR is the premier modality for analyzing these systems. The 19 F nucleus boasts a 100% natural abundance and a chemical shift dispersion spanning over 200 ppm, allowing for the baseline resolution of subtle diastereomeric mixtures[4][5].

The rigid geometry of the cyclopropane ring makes it an ideal system for Karplus-type analysis. Because the carbon-carbon bonds cannot freely rotate, the dihedral angles between vicinal substituents are fixed at approximately 0° for cis relationships and 144° for trans relationships. This geometric rigidity translates directly into highly predictable scalar coupling constants ( J )[6]. By resolving the 19 F signal—typically a doublet of doublet of doublets (ddd)—an analyst can definitively assign the stereochemistry based purely on the magnitude of these J -couplings, bypassing the need for X-ray crystallography.

Quantitative Data Summary

Table 1: Typical NMR Parameters for 2-Fluorocyclopropylamines

ParameterTypical Value RangeStructural & Mechanistic Implication
19 F Chemical Shift ( δ ) -190 to -210 ppmHighly sensitive to the electronic nature of adjacent aryl substituents.
Geminal Coupling ( 2JHF​ ) 60 – 65 HzConfirms direct F-H connectivity on the cyclopropane carbon.
Vicinal cis Coupling ( 3JHF−cis​ ) 12 – 20 HzDriven by ~0° dihedral angle; definitive marker for cis relationships.
Vicinal trans Coupling ( 3JHF−trans​ ) 5 – 10 HzDriven by ~144° dihedral angle; definitive marker for trans relationships.
Vicinal H-H Coupling ( 3JHH−cis​ ) 8 – 12 HzOrthogonal corroboration of ring stereochemistry.
Vicinal H-H Coupling ( 3JHH−trans​ ) 4 – 8 HzOrthogonal corroboration of ring stereochemistry.

The Self-Validating 19 F NMR Experimental Protocol

To prevent the misinterpretation of stereochemical assignments, the NMR acquisition must be designed as a self-validating system. The following protocol ensures absolute structural confidence.

Step-by-Step Methodology
  • Sample Preparation & Internal Referencing : Dissolve 5–10 mg of the synthesized TFCA analyte in 600 µL of CDCl 3​ . Add 0.05% v/v α,α,α -trifluorotoluene as an internal reference ( δ -63.7 ppm). Causality: External referencing via a capillary can introduce magnetic susceptibility artifacts. Internal referencing ensures absolute chemical shift accuracy, which is critical when comparing subtle substituent effects across a library of analogs[4].

  • Targeted Probe Tuning : Utilize a 1 H/ 19 F dual-tune probe. Critically, tune and match the probe specifically to the sample's expected 19 F frequency (~ -200 ppm). Causality: The massive chemical shift range of 19 F means that a probe tuned to -100 ppm will suffer severe pulse angle roll-off at -200 ppm, leading to phase distortions and inaccurate quantitative integration.

  • Acquisition with Optimized Relaxation (D1) : Execute a fully coupled 1D 19 F sequence (zg) to extract J -couplings, setting the relaxation delay (D1) to 5 seconds. Causality: Fluorine nuclei in small molecules exhibit extended longitudinal relaxation times ( T1​ ). Truncating the D1 delay prevents complete magnetization recovery, destroying the quantitative integrity of the spectrum.

  • Orthogonal Validation via HOESY : Following 1D acquisition, execute a 2D 1 H- 19 F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment. Self-Validation: While J -couplings provide through-bond evidence of stereochemistry, a strong HOESY cross-peak between the fluorine atom and spatially proximate cis-protons provides orthogonal through-space validation. This ensures the assignment is robust against anomalous electronic effects induced by highly polarized substituents.

Application in Fragment-Based Drug Discovery (FBDD)

Beyond structural characterization, the TFCA motif is an ideal "spy molecule" or fragment in FBDD targeting epigenetic enzymes[7][8]. Because fluorine is absent in endogenous biological systems, ligand-observed 19 F NMR provides a background-free analytical window into protein-ligand interactions[4][7].

Mechanism of Ligand-Observed Screening (The R2​ Filter)

In solution, unbound TFCA fragments tumble rapidly, resulting in long transverse relaxation times ( T2​ ) and sharp, high-intensity 19 F NMR signals. Upon binding to a massive target protein (e.g., the LSD1 complex), the fragment adopts the macromolecule's slow tumbling rate. This drastically accelerates T2​ relaxation, causing the 19 F signal to broaden significantly or disappear entirely into the baseline[7][8]. By employing a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence (an R2​ filter), binders are easily distinguished from non-binders.

Self-Validating Control for FBDD

To rule out signal attenuation caused by non-specific fragment aggregation or precipitation, a competition assay is mandatory. The addition of a known, non-fluorinated high-affinity LSD1 inhibitor (e.g., GSK2879552) must displace the TFCA fragment from the active site. If the binding is specific, this displacement will restore the sharp 19 F signal, validating the hit[7].

FBDD_Workflow Target Target Protein (LSD1 Complex) NMR_Screen 19F NMR Screening (CPMG R2-Filter) Target->NMR_Screen Library TFCA Fragment Library Library->NMR_Screen Hit_ID Hit Identification (Signal Broadening) NMR_Screen->Hit_ID T2 Relaxation Drop Control Competition Control (Signal Restoration) Hit_ID->Control Add Competitor Lead_Opt Lead Optimization (Stereochemical Tuning) Control->Lead_Opt Validated Hit

Ligand-observed 19F NMR workflow for screening TFCA fragments against epigenetic targets.

References

  • [7] Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.

  • [4] 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. NIH PMC.

  • [5] A beginner's guide to 19F NMR and its role in drug screening. CDN Science Pub.

  • [8] Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. ResearchGate.

  • [6] 19F NMR analyses of some cyclopropane derivatives. Academia.edu.

  • [2] Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. NIH PMC.

  • [1] Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. ACS Publications.

  • [3] Fluorinated Rings: Conformation and Application. ResearchGate.

Sources

Foundational

An In-Depth Technical Guide to the X-ray Crystallography of (1R,2R)-2-Fluorocyclopropan-1-amine Derivatives

Foreword: The Strategic Value of the Fluorocyclopropyl Amine Motif In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer precise three-dimensional structure, metabolic stability, and ta...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of the Fluorocyclopropyl Amine Motif

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer precise three-dimensional structure, metabolic stability, and tailored physicochemical properties is relentless. Among these, the (1R,2R)-2-fluorocyclopropan-1-amine moiety has emerged as a privileged structural element. The rigid, strained cyclopropane ring acts as a bioisostere for larger, more flexible groups, while the strategic placement of a fluorine atom offers a powerful tool to modulate local electronics, pKa, and intermolecular interactions without a significant steric penalty.[1][2] The judicious incorporation of fluorine can profoundly influence a molecule's conformation, membrane permeability, and metabolic pathways.[1] This guide provides an in-depth, experience-driven walkthrough of the critical process of single-crystal X-ray diffraction (SCXRD) for this unique class of compounds, from chemical synthesis to final structural elucidation. Our focus is not merely on procedural steps, but on the underlying scientific rationale that ensures reproducible, high-quality results.

Section 1: Synthesis and Derivatization for Crystallographic Analysis

The primary amine of (1R,2R)-2-fluorocyclopropan-1-amine often requires derivatization to facilitate the growth of high-quality single crystals. The introduction of aromatic groups via acylation, for instance, provides larger, more rigid molecules with a greater propensity for ordered packing in a crystal lattice through π-π stacking and other non-covalent interactions.

A representative synthetic pathway is the acylation of the parent amine to form a benzamide derivative. This approach not only aids crystallization but is also a common step in creating active pharmaceutical ingredients (APIs).

Protocol 1: Synthesis of a Representative Benzamide Derivative

This protocol outlines the synthesis of a model compound, 4-((1R,2R)-2-fluorocyclopropan-1-yl)benzamide, a necessary precursor for crystallographic studies.

Step 1: Amine Salt Preparation

  • Dissolve (1R,2R)-2-fluorocyclopropan-1-amine hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a tertiary amine base, such as triethylamine (TEA) (1.1 eq), dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amine.

    • Scientist's Insight: The use of a volatile base like TEA is advantageous as its corresponding hydrochloride salt can be easily removed by filtration, simplifying the workup procedure.

Step 2: Acylation Reaction

  • In a separate flask, dissolve 4-formylbenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Add this solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Causality Check: The reaction is performed at low temperature to control the exothermicity of the acylation. The slow addition of the acid chloride prevents the formation of undesired side products.

Step 3: Workup and Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

    • Self-Validation: Purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization trials. The presence of a single set of peaks corresponding to the desired product is a key indicator of success.

Section 2: The Art and Science of Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging bottleneck.[3] For fluorinated amine derivatives, which can be oils or amorphous solids, a systematic screening of crystallization conditions is paramount.

Core Principles for Crystallizing Fluorinated Amines
  • Solvent Selection: The choice of solvent is critical. A good solvent system involves a "primary" solvent in which the compound is readily soluble and a "secondary" or "anti-solvent" in which it is poorly soluble.

  • Supersaturation: Crystallization occurs from a supersaturated solution. The key is to approach this state slowly and methodically to allow for the formation of a single, well-ordered nucleus rather than a precipitate.

  • Influence of Fluorine: The presence of fluorine can lead to unique intermolecular interactions, such as C-H···F and F···F contacts, which can be exploited to guide crystal packing.[4][5] The choice of aromatic solvents, for example, might promote C-F···π interactions.[6]

Protocol 2: Single Crystal Growth via Vapor Diffusion

This technique is highly effective for small quantities of material and allows for a slow, controlled approach to supersaturation.[7]

Step 1: Prepare the Sample Vial

  • Dissolve 5-10 mg of the purified benzamide derivative in 0.5 mL of a suitable primary solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small, clean glass vial.

    • Expert Tip: The solvent should be volatile enough to evaporate slowly. Ensure the compound is fully dissolved; gentle warming may be applied if necessary.

Step 2: Prepare the Reservoir

  • In a larger beaker or jar, place approximately 2-5 mL of an anti-solvent (e.g., hexane, pentane, or diethyl ether). The anti-solvent must be miscible with the primary solvent.

Step 3: Initiate Diffusion

  • Place the open sample vial inside the larger beaker, ensuring the liquid levels are not in contact.

  • Seal the beaker tightly with a lid or parafilm.

  • Store the setup in a vibration-free location at a constant temperature (e.g., room temperature or 4 °C).

    • Mechanism of Action: The more volatile primary solvent will slowly evaporate from the inner vial and diffuse into the atmosphere of the beaker, where it is absorbed by the anti-solvent reservoir. This gradual increase in the concentration of the anti-solvent in the inner vial slowly reduces the solubility of the compound, leading to the formation of crystals.

Step 4: Monitoring and Harvesting

  • Check the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.

  • Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, carefully harvest them using a cryo-loop.

Section 3: X-ray Diffraction: Data Collection and Processing

High-quality data collection is foundational to an accurate structure determination. For fluorinated compounds, specific considerations during data collection and refinement are necessary.

Workflow for X-ray Diffraction Analysis

XRay_Workflow cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement Crystal Mount Crystal on Goniometer Screen Screen for Diffraction Quality Crystal->Screen X-ray Exposure Collect Full Data Collection Strategy Screen->Collect Good Diffraction Integrate Integrate Raw Frames Collect->Integrate Scale Scale & Merge Data Integrate->Scale Apply Corrections SpaceGroup Determine Space Group Scale->SpaceGroup Analyze Systematic Absences Solve Solve Phase Problem (e.g., Direct Methods) SpaceGroup->Solve Refine Refine Atomic Model Solve->Refine Build Initial Model Validate Validate Final Structure Refine->Validate Check R-factors, Fo-Fc maps

Caption: Workflow from crystal mounting to final structure validation.

Protocol 3: X-ray Data Collection and Refinement

1. Data Collection:

  • Mount the harvested crystal on a goniometer head and place it in a cold stream (typically 100 K) to minimize thermal motion.

  • Perform an initial screening to assess crystal quality and determine the unit cell parameters.

  • Design a data collection strategy to ensure high completeness and redundancy. For organic molecules, using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation is standard.

2. Data Reduction and Processing:

  • Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l, I, σ(I)).

  • Apply corrections for Lorentz factor, polarization, and absorption.

  • Scale and merge the data, and determine the correct space group based on systematic absences.

3. Structure Solution and Refinement:

  • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

  • Build an initial molecular model into the electron density map.

  • Refine the model using full-matrix least-squares methods. This process iteratively adjusts atomic coordinates, displacement parameters, and occupancies to minimize the difference between observed (Fo) and calculated (Fc) structure factors.[7]

    • Fluorine-Specific Consideration: The fluorine atom is a strong X-ray scatterer. Its position can typically be located with high precision. However, care must be taken as C-F bonds can sometimes participate in positional disorder, which may require modeling with multiple components.

4. Final Validation:

  • The final model is validated by examining the R-factors (R1, wR2), the goodness-of-fit (GooF), and the residual electron density map. A clean residual map with no significant positive or negative peaks indicates a well-refined structure.

Section 4: Structural Analysis: A Case Study

To illustrate the principles discussed, we will analyze the crystallographic data of a representative derivative, 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide , based on published findings.[8]

Table 1: Crystallographic Data
ParameterValue
Chemical FormulaC₂₃H₁₈Br₂FNO
Formula Weight503.18
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)20.0820(10)
b (Å)10.2770(10)
c (Å)4.860(2)
β (°)95.9600(10)
Volume (ų)997.6(4)
Z2
Final R₁(I > 2σ(I))0.0639
Data sourced from Benhadj-Djelloul et al., 2020.[8]
Analysis of the Cyclopropane Ring Conformation

The cyclopropane ring is an inherently strained system.[9][] Unlike more flexible rings, it is necessarily planar.[11] The introduction of substituents, particularly electronegative ones like fluorine, can significantly influence the bond lengths and electronic properties of the ring.

  • Bond Length Asymmetry: Halogen substituents, acting as σ-acceptors, are known to induce "positive ring bond-length asymmetry." This involves a lengthening of the distal bond (opposite the substituent) and a shortening of the two vicinal bonds.[12] In the case study, the C-C bond lengths within the cyclopropane ring range from 1.48(2) to 1.50(19) Å, which are within the expected values for such strained systems.[8]

  • Substituent Orientation: The (1R,2R) stereochemistry dictates a trans relationship between the fluorine atom and the amine-derived group. This arrangement minimizes steric hindrance and has profound implications for the molecule's overall dipole moment and interaction profile.

Conformation cluster_0 Conformational Drivers cluster_1 Structural Consequences Strain Ring Strain (Angle + Torsional) Asymmetry Bond Length Asymmetry Strain->Asymmetry Sterics Steric Hindrance (trans-Substituents) Packing Intermolecular Packing Forces Sterics->Packing Electronics Electronic Effects (σ-acceptor F atom) Electronics->Asymmetry Dipole Altered Molecular Dipole Electronics->Dipole Dipole->Packing

Caption: Key factors influencing the final solid-state structure.

Intermolecular Interactions: The Role of Organic Fluorine

A key aspect of the crystal engineering of fluorinated compounds is understanding the weak interactions that guide the supramolecular assembly.[4] While not a classical hydrogen bond acceptor, fluorine participates in a network of weak C-H···F hydrogen bonds.

In the case study crystal structure, the molecular packing is stabilized by a network of C-H···O and C-H···F hydrogen bonds.[8] These interactions link adjacent molecules, building a three-dimensional supramolecular architecture. The C-H···F interactions, though individually weak, collectively contribute to the stability of the crystal lattice, particularly in the absence of stronger hydrogen bond donors like O-H or N-H (in the acylated amine).[13] The analysis of these interactions is critical for understanding polymorphism and for designing crystalline materials with desired properties.

Conclusion

The X-ray crystallographic analysis of (1R,2R)-2-fluorocyclopropan-1-amine derivatives is a multi-faceted process that demands a synergistic approach, integrating synthetic chemistry, crystallization science, and detailed structural analysis. The fluorine substituent is not a passive spectator; it actively influences every stage, from the molecule's conformational preferences to the forces governing its assembly into a crystalline solid. By understanding the causality behind each experimental choice—from derivatization strategy to refinement protocols—researchers can reliably elucidate the precise three-dimensional structures of these valuable pharmaceutical building blocks, paving the way for rational, structure-based drug design.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Allen, F. H., et al. (2012). Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study. Acta Crystallographica Section B, 68(Pt 2), 208-218. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Li, Y., & Liu, P. (2023). A review: FDA-approved fluorine-containing small molecules from 2015 to 2022. European Journal of Medicinal Chemistry, 262, 115758. [Link]

  • Prasanna, M. D., & Guru Row, T. N. (2004). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. Crystal Growth & Design, 4(1), 45-50. [Link]

  • Lyssenko, K. A., Antipin, M. Y., & Perlov, I. A. (2019). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Molecules, 24(9), 1777. [Link]

  • Alabugin, I. V., & Ziegler, T. (2004). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 2(19), 2844-2851. [Link]

  • Thomas, K. M., & Guru Row, T. N. (2016). Fluorinated Porphyrinic Crystalline Solids: Structural Elucidation and Study of Intermolecular Interactions. IntechOpen. [Link]

  • Aakeröy, C. B., et al. (2023). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved March 14, 2026, from [Link]

  • Fiveable. (2025). Conformations of Cycloalkanes. Fiveable. [Link]

  • Thomas, S. P., & Guru Row, T. N. (2015). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, 17(30), 5726-5735. [Link]

  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2026). 4.4: Conformations of Cycloalkanes. [Link]

  • McFarland, W. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 22(2), 114-135. [Link]

  • Zhang, Y., et al. (2013). The role of small organic amine molecules and their aggregates in the crystallization of microporous materials. Microporous and Mesoporous Materials, 176, 1-9. [Link]

  • Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega, 7(6), 5345-5353. [Link]

  • Benhadj-Djelloul, Y., et al. (2020). X-ray Structure and Density Functional Theory Investigations of 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide Compound. Journal of Molecular Structure, 1222, 128911. [Link]

Sources

Exploratory

Computational Modeling of (1R,2R)-2-Fluorocyclopropan-1-amine Conformation: A Technical Guide to Stereoelectronic Effects and DFT Workflows

Executive Summary The rational design of conformationally restricted pharmacophores requires a rigorous understanding of molecular geometry at the quantum mechanical level. (1R,2R)-2-fluorocyclopropan-1-amine is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of conformationally restricted pharmacophores requires a rigorous understanding of molecular geometry at the quantum mechanical level. (1R,2R)-2-fluorocyclopropan-1-amine is a highly strained, chiral small molecule that serves as a critical building block in medicinal chemistry, particularly in the development of monoamine oxidase (MAO) inhibitors and fluoroquinolone antibiotics.

Unlike unstrained aliphatic chains, the conformational landscape of this fluorinated cyclopropylamine is not dictated by simple steric hindrance. Instead, it is governed by a delicate interplay of hyperconjugation, dipole-dipole minimization, and ring strain. This whitepaper provides an in-depth, self-validating computational protocol using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis to accurately model and quantify the stereoelectronic effects that drive its conformational preferences.

Structural and Stereoelectronic Fundamentals

The (1R,2R) configuration denotes the trans relationship between the strongly electron-withdrawing fluorine atom and the electron-donating primary amine group across the cyclopropane ring. The cyclopropane ring itself possesses high s-character in its exocyclic bonds and high p-character in its endocyclic C–C bonds.

When fluorine is introduced, it lowers the energy of the adjacent σC−F∗​ orbital, making it an excellent electron acceptor. Simultaneously, the amine group acts as an electron donor. As demonstrated by Haufe and co-workers, the basicity and conformational landscape of these molecules are fundamentally overlap-controlled .

According to NBO analysis, the global minimum conformer of trans-2-fluorocyclopropylamine (trans-2a) is stabilized by specific hyperconjugative interactions :

  • nN​→σC−H∗​ : The nitrogen lone pair donates electron density into the adjacent antiperiplanar C–H antibonding orbital.

  • σN−H​→σC−C∗​ : The amine N–H bond donates into the highly strained ring C–C antibonding orbital.

These interactions dictate the preferred rotamer of the amine group and modulate the local charge distribution, directly impacting the molecule's proton affinity (PA) and pKa.

Quantitative Data Summary

The table below summarizes the thermodynamic and stereoelectronic properties of the primary conformers of 2-fluorocyclopropan-1-amine, derived from MP2/SCS-MP2 calculations.

Table 1: Thermodynamic and Stereoelectronic Properties of 2-Fluorocyclopropan-1-amine Conformers

ConformerStereochemistryRelative Enthalpy ( ΔH , kcal/mol)Gas Phase Proton Affinity (PA, kcal/mol)Primary Stabilizing Interaction (NBO)
trans-2a (1R,2R) / (1S,2S)0.00 (Global Minimum)209.3 nN​→σC−H∗​
trans-2b (1R,2R) / (1S,2S)+1.85210.1 σN−H​→σC−C∗​
cis-2c (1R,2S) / (1S,2R)+2.57215.6 nN​→σC−F∗​ (Overlap controlled)

Data synthesized from the computational findings of .

Computational Methodology: A Self-Validating Protocol

Molecular mechanics (MM) force fields often fail to accurately predict the conformation of fluorinated cyclopropanes because they cannot capture complex hyperconjugation or the specific orbital hybridization of the three-membered ring. Therefore, a rigorous Quantum Mechanical (QM) workflow is mandatory.

Phase 1: System Setup and Conformational Sampling
  • Step 1.1: Construct the 3D structure of (1R,2R)-2-fluorocyclopropan-1-amine.

  • Step 1.2: Perform a relaxed potential energy surface (PES) scan around the Cring​−N dihedral angle ( θF−C−C−N​ ) from 0° to 360° in 10° increments using a low-level DFT method (e.g., B3LYP/6-31G*).

  • Causality: The rotation of the amine group is the primary degree of freedom. A systematic PES scan ensures that no local minima are missed, as the orientation of the nitrogen lone pair strictly dictates the hyperconjugative overlap.

Phase 2: High-Level Geometry Optimization and Validation
  • Step 2.1: Re-optimize the identified minima using a dispersion-corrected functional such as ω B97X-D or M06-2X with a def2-TZVP basis set.

  • Step 2.2: Perform harmonic vibrational frequency calculations at the same level of theory.

  • Causality & Validation: Dispersion corrections are essential for accurately capturing intramolecular non-covalent interactions (like dipole-dipole alignment). The def2-TZVP basis set provides the necessary polarization functions to describe the highly electronegative fluorine atom. Self-Validation: The frequency calculation acts as an internal control; the strict absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, not a transition state.

Phase 3: Thermochemical Corrections and Solvation Modeling
  • Step 3.1: Extract zero-point energy (ZPE) and thermal corrections to Gibbs free energy from the frequency output.

  • Step 3.2: Perform single-point energy (SPE) calculations using the SMD (Solvation Model based on Density) implicit solvent model for water.

  • Causality: Gas-phase calculations inherently overestimate the strength of intramolecular electrostatic interactions. The highly polar C–F and C–N bonds are heavily screened in aqueous environments, which can shift the energetic ordering of the conformers. SMD provides a physically rigorous continuum dielectric to model this physiological context.

Phase 4: Stereoelectronic Quantification via NBO Analysis
  • Step 4.1: Execute Natural Bond Orbital (NBO) analysis on the optimized geometries to calculate second-order perturbation energies ( E(2) ).

  • Causality: Standard DFT outputs only provide total molecular energies. NBO analysis mathematically isolates and quantifies the exact energetic contribution (in kcal/mol) of specific orbital overlaps, proving the mechanistic causality behind the conformational preference rather than merely observing the final geometry.

Visualizations of the Computational System

G A 1. Conformational Sampling (Rotamer Generation) B 2. DFT Optimization (ωB97X-D / def2-TZVP) A->B C 3. Solvation Modeling (SMD Water) B->C E 5. NBO Analysis (Stereoelectronic Quantification) B->E D 4. High-Level SPE (MP2 or CCSD(T)) C->D D->E

Figure 1: Hierarchical computational workflow for modeling fluorinated cyclopropylamine conformations.

G N_lp Nitrogen Lone Pair (n_N) CH_anti C-H σ* Antibond N_lp->CH_anti Hyperconjugation (Stabilizing) NH_bond N-H σ Bond CC_anti C-C σ* Antibond NH_bond->CC_anti Hyperconjugation (Stabilizing) CF_dipole C-F Dipole CN_dipole C-N Dipole CF_dipole->CN_dipole Dipole Minimization (Orientation Dependent)

Figure 2: Stereoelectronic and electrostatic interactions governing the molecular conformation.

Conclusion

The computational modeling of (1R,2R)-2-fluorocyclopropan-1-amine requires a sophisticated approach that moves beyond classical mechanics. By employing dispersion-corrected DFT, rigorous frequency validation, and NBO analysis, researchers can accurately map the stereoelectronic hyperconjugative networks that dictate its 3D structure. Understanding these fundamental conformational drivers is paramount for drug development professionals seeking to leverage the fluorinated cyclopropylamine motif in the design of highly selective, conformationally restricted therapeutics.

References

  • Haufe, G., Hyla-Kryspin, I., Grimme, S., & Hruschka, S. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(22), 4167-4175.[Link]

  • Mondal, R., Agbaria, M., & Nairoukh, Z. (2021). Fluorinated Rings: Conformation and Application. Chemistry - A European Journal, 27(25), 7193-7213.[Link]

  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 125(6), 3242-3377.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for (1R,2R)-2-Fluorocyclopropan-1-amine as a Building Block for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the (1R,2R)-2-Fluorocyclopropan-1-amine Moiety in Medicinal Chemistry The incorporation of fluorine into drug candi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the (1R,2R)-2-Fluorocyclopropan-1-amine Moiety in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all small-molecule drugs now containing at least one fluorine atom.[1] This is due to the unique properties of fluorine, which, despite its small size, is the most electronegative element, enabling it to profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The (1R,2R)-2-fluorocyclopropan-1-amine scaffold, a conformationally restricted and fluorinated building block, offers a sophisticated tool for medicinal chemists to address common challenges in drug development.

The trans-stereochemistry of the fluorine and amine substituents on the cyclopropane ring provides a distinct three-dimensional vector for substituents to probe the binding pockets of biological targets. This rigid framework can lock in a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency and selectivity.[3] Furthermore, the electron-withdrawing nature of the fluorine atom can lower the pKa of the adjacent amine, which can be advantageous for optimizing a drug's pharmacokinetic profile by modulating its charge state at physiological pH.[2] The presence of the C-F bond can also block sites of metabolic oxidation, enhancing the metabolic stability and in vivo half-life of a drug candidate.[2]

This guide provides a comprehensive overview of the applications and protocols for utilizing (1R,2R)-2-fluorocyclopropan-1-amine as a strategic building block in pharmaceutical research and development.

Physicochemical Properties and Their Implications in Drug Design

The unique combination of a cyclopropane ring and a fluorine atom in (1R,2R)-2-fluorocyclopropan-1-amine imparts a specific set of physicochemical properties that can be leveraged in drug design.

PropertyValue (Predicted/Experimental)Implication in Drug Design
Molecular Weight 75.08 g/mol [4]Low molecular weight allows for its incorporation into larger scaffolds without significantly increasing the overall size, aiding in maintaining drug-like properties.
cLogP ~1.1[5]The modest lipophilicity of the core structure can be fine-tuned by the addition of various substituents, allowing for precise control over the overall lipophilicity of the final drug molecule.
pKa Lower than non-fluorinated analogThe electron-withdrawing fluorine atom reduces the basicity of the amine, which can improve cell membrane permeability and bioavailability by increasing the proportion of the neutral species at physiological pH.[2]
Conformational Rigidity HighThe cyclopropane ring restricts bond rotation, presenting substituents in a well-defined spatial orientation. This can lead to higher binding affinity and selectivity for the target protein.[3]
Metabolic Stability IncreasedThe strong C-F bond is resistant to metabolic cleavage, and its presence can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes.[2]

Synthetic Strategies for (1R,2R)-2-Fluorocyclopropan-1-amine and its Derivatives

The enantioselective synthesis of (1R,2R)-2-fluorocyclopropan-1-amine is a key challenge that can be addressed through several synthetic strategies, including asymmetric cyclopropanation and biocatalytic resolution.

Protocol 1: Asymmetric Synthesis via Chiral Auxiliary-Guided Simmons-Smith Cyclopropanation

This protocol is adapted from the work of Charette and co-workers on the enantioselective synthesis of fluorocyclopropanes and outlines a potential route to a key precursor of (1R,2R)-2-fluorocyclopropan-1-amine.[6]

Workflow Diagram:

start trans-3-Fluoro-propen-1-ol step1 Esterification with a chiral auxiliary start->step1 step2 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, chiral ligand) step1->step2 step3 Hydrolysis of the ester step2->step3 step4 Oxidation of the alcohol to the carboxylic acid step3->step4 step5 Curtius Rearrangement step4->step5 step6 Hydrolysis of the isocyanate step5->step6 product (1R,2R)-2-Fluorocyclopropan-1-amine step6->product

Caption: Asymmetric synthesis of (1R,2R)-2-fluorocyclopropan-1-amine.

Step-by-Step Protocol:

  • Esterification: React trans-3-fluoro-propen-1-ol with an appropriate chiral auxiliary (e.g., a chiral carboxylic acid) under standard esterification conditions (e.g., DCC/DMAP or acid chloride formation followed by reaction with the alcohol) to yield the chiral ester.

  • Asymmetric Simmons-Smith Cyclopropanation: To a solution of the chiral ester in an anhydrous, aprotic solvent (e.g., dichloromethane) at -20 °C, add diethylzinc (Et₂Zn) followed by diiodomethane (CH₂I₂). The reaction is typically stirred for several hours, and the progress is monitored by TLC or GC-MS.

  • Hydrolysis: The resulting cyclopropyl ester is hydrolyzed under basic conditions (e.g., LiOH in THF/water) to afford the enantiomerically enriched (1R,2R)-1-fluoro-2-(hydroxymethyl)cyclopropane.

  • Oxidation: The primary alcohol is then oxidized to the corresponding carboxylic acid using standard oxidation methods (e.g., Jones oxidation or TEMPO-mediated oxidation).

  • Curtius Rearrangement: The carboxylic acid is converted to the corresponding isocyanate via a Curtius rearrangement. This is typically achieved by treating the carboxylic acid with an activating agent (e.g., ethyl chloroformate) to form a mixed anhydride, which is then reacted with sodium azide to form an acyl azide. Gentle heating of the acyl azide induces the rearrangement to the isocyanate.

  • Hydrolysis: The isocyanate is then hydrolyzed under acidic conditions to yield the target (1R,2R)-2-fluorocyclopropan-1-amine, which can be isolated as its hydrochloride salt.

Protocol 2: Biocatalytic Resolution of Racemic trans-2-Fluorocyclopropan-1-amine

Biocatalysis offers a green and highly selective alternative for the preparation of enantiopure amines.[1][7] This protocol outlines a general approach for the kinetic resolution of racemic trans-2-fluorocyclopropan-1-amine using a lipase.

Workflow Diagram:

start Racemic trans-2-fluorocyclopropan-1-amine step1 Enzymatic N-acylation (Lipase, acyl donor) start->step1 step2 Separation of acylated and unreacted amine step1->step2 step3a Hydrolysis of the N-acyl-amine step2->step3a Acylated amine product_S (1S,2S)-2-Fluorocyclopropan-1-amine step2->product_S Unreacted amine product_R (1R,2R)-2-Fluorocyclopropan-1-amine step3a->product_R

Caption: Biocatalytic resolution of racemic trans-2-fluorocyclopropan-1-amine.

Step-by-Step Protocol:

  • Enzymatic N-acylation: To a solution of racemic trans-2-fluorocyclopropan-1-amine in an organic solvent (e.g., toluene or MTBE), add an acyl donor (e.g., ethyl acetate or isopropyl acetate) and an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435). The reaction is stirred at a controlled temperature (e.g., 30-50 °C) and monitored for conversion (ideally to ~50%).

  • Separation: Once the desired conversion is reached, the enzyme is filtered off. The mixture of the acylated amine and the unreacted amine can be separated by column chromatography or by an acid-base extraction.

  • Hydrolysis: The separated N-acylated amine is then hydrolyzed under acidic or basic conditions to afford the enantiopure (1R,2R)-2-fluorocyclopropan-1-amine. The unreacted (1S,2S)-enantiomer can also be isolated.

Application in Medicinal Chemistry: Incorporation into Bioactive Scaffolds

The primary amine of (1R,2R)-2-fluorocyclopropan-1-amine serves as a versatile handle for its incorporation into a wide range of molecular scaffolds through various chemical transformations, including N-acylation and reductive amination.

Protocol 3: N-Acylation with an Activated Ester

Workflow Diagram:

amine (1R,2R)-2-Fluorocyclopropan-1-amine acylation N-Acylation amine->acylation ester Carboxylic Acid + Activating Agent (e.g., HOBt/EDC) activated_ester Activated Ester ester->activated_ester activated_ester->acylation product N-Acylated Product acylation->product

Caption: N-acylation of (1R,2R)-2-fluorocyclopropan-1-amine.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: To a solution of the desired carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • N-Acylation: Add (1R,2R)-2-fluorocyclopropan-1-amine (as the free base or as the hydrochloride salt with an added base like triethylamine or DIPEA) to the solution of the activated ester.

  • Reaction and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with aqueous solutions to remove byproducts, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Protocol 4: Reductive Amination with an Aldehyde or Ketone

Reductive amination is a powerful method for forming C-N bonds and is widely used in medicinal chemistry.[8][9]

Workflow Diagram:

amine (1R,2R)-2-Fluorocyclopropan-1-amine imine Imine/Iminium Intermediate amine->imine carbonyl Aldehyde or Ketone carbonyl->imine reduction Reduction (e.g., NaBH(OAc)3) imine->reduction product N-Alkylated Product reduction->product

Caption: Reductive amination using (1R,2R)-2-fluorocyclopropan-1-amine.

Step-by-Step Protocol:

  • Imine Formation: In a suitable reaction vessel, dissolve the aldehyde or ketone and (1R,2R)-2-fluorocyclopropan-1-amine in a solvent such as dichloromethane (DCM) or dichloroethane (DCE). A mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation.

  • Reduction: To the solution containing the in situ-formed imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This reducing agent is mild and selective for the reduction of imines in the presence of aldehydes.[8]

  • Reaction and Work-up: Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.

Case Study: Fluorocyclopropyl Analogs of Cabozantinib

A recent study by Valko and colleagues described the synthesis and in vitro evaluation of fluorocyclopropyl analogs of the kinase inhibitor Cabozantinib.[4] This work highlights the potential of the trans-fluorocyclopropylamine moiety to fine-tune the biological activity of a known drug. While the study focused on a racemic mixture of the trans-isomer, it provides valuable insights into the impact of this building block. The trans-fluoro analog demonstrated an improved inhibitory effect against the c-Met enzyme compared to the non-fluorinated parent compound.

Characterization Data

The following are typical, but not experimentally verified, spectroscopic data for (1R,2R)-2-fluorocyclopropan-1-amine hydrochloride. Researchers should obtain and interpret their own data for confirmation.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.5-8.1 (br s, 3H, NH₃⁺), 4.8-4.6 (dm, 1H, J = ~64 Hz, CHF), 3.2-3.0 (m, 1H, CHNH₃⁺), 1.5-1.3 (m, 1H, CH₂), 1.2-1.0 (m, 1H, CH₂).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 80.1 (d, J = ~230 Hz, CF), 35.2 (d, J = ~5 Hz, CN), 15.8 (d, J = ~10 Hz, CH₂).

  • Mass Spectrometry (ESI+): m/z 76.05 [M+H]⁺ for the free base.

Conclusion

(1R,2R)-2-Fluorocyclopropan-1-amine is a valuable and versatile building block for medicinal chemistry. Its unique combination of conformational rigidity, fluorine substitution, and a primary amine handle provides chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The synthetic protocols and applications outlined in this guide are intended to facilitate the exploration and utilization of this promising scaffold in the pursuit of novel and improved therapeutics.

References

  • Valko, M., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gribble, G. W. (2010). Fluorine in Pharmaceuticals. In Heterocyclic Scaffolds II (pp. 1-38). Springer, Berlin, Heidelberg.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.
  • Charette, A. B., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Canadian Journal of Chemistry.
  • Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic Reductive Amination: A Green and Versatile Tool for Chiral Amine Synthesis.
  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. (2017). ACS Medicinal Chemistry Letters.
  • PubChem. (1R,2S)-2-Fluorocyclopropan-1-amine. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Mild and General One-Pot Procedure. The Journal of Organic Chemistry.
  • Basava, V., & Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). Molecules.
  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). Biomolecules.
  • Application Notes and Protocols for the Reductive Amination of Furfural with Propan-1-amine. (2025). BenchChem.
  • Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. (2019). Molecules.
  • Scalable and sustainable synthesis of chiral amines by bioc
  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). Molecules.
  • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. (2023). Journal of Medicinal Chemistry.
  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). European Journal of Medicinal Chemistry.
  • Application of (2R)-1,1,1-Trifluoropropan-2-ol in the Synthesis of a Potent Dual CK2/PIM-1 Kinase Inhibitor. (2025). BenchChem.
  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. (2022). ACS Omega.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). Scientific Reports.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic Chemistry & Pharmaceutical Research.
  • LC-MS/MS toxicology workflow on the new Orbitrap Exploris 120 mass spectrometer for screening, quantitation, and confirmation of drugs. (2020). Thermo Fisher Scientific.
  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2025). Magnetic Resonance in Chemistry.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020).
  • Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. (2003). Journal of Medicinal Chemistry.

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Application

Application Note: Protocols for the Evaluation of (1R,2R)-2-Fluorocyclopropan-1-amine in Enzymatic Assays

Introduction and Mechanistic Rationale (1R,2R)-2-fluorocyclopropan-1-amine is a highly strained, stereospecific fluorinated cyclopropylamine. In modern drug development, this motif is frequently utilized as a reactive ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

(1R,2R)-2-fluorocyclopropan-1-amine is a highly strained, stereospecific fluorinated cyclopropylamine. In modern drug development, this motif is frequently utilized as a reactive pharmacophore or a fragment-based probe to target flavin adenine dinucleotide (FAD)-dependent amine oxidases, most notably Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A) [1].

The stereochemistry of the (1R,2R) configuration is not merely a structural feature; it is the primary driver of the molecule's reactivity. Quantum chemical calculations reveal that in the trans-isomer, hyperconjugative interactions between the σC−N​ and σC−F​ bonds significantly stabilize the radical intermediate formed during catalysis [2]. Furthermore, the electronegative fluorine atom lowers the pKa​ of the amine by over a full log unit compared to non-fluorinated analogs, altering the protonation state at physiological pH and increasing the lipophilicity ( logD ) of the reactive species [2].

When the enzyme's FAD cofactor oxidizes the amine via a single-electron transfer (SET), the resulting amine radical cation undergoes rapid, strain-driven ring opening. The fluorine substituent directs this cleavage, generating a highly reactive primary carbon radical that covalently attacks the N5 or C4a position of the flavin ring, irreversibly inactivating the enzyme [[3]]([Link]3].

G A Enzyme-FAD Complex + (1R,2R)-2-F-CPA B Single Electron Transfer (SET) A->B C Amine Radical Cation B->C D Ring Opening (F-driven strain release) C->D Hyperconjugation effect E Irreversible Adduct (Flavin N5/C4a) D->E Radical recombination

Fig 1: Mechanism-based suicide inhibition of FAD-dependent oxidases by fluorocyclopropylamines.

Experimental Design: The Necessity of Time-Dependent Kinetics

Because (1R,2R)-2-fluorocyclopropan-1-amine acts as a covalent, mechanism-based (suicide) inhibitor, reporting a standard IC50​ is scientifically invalid. The apparent IC50​ will artificially decrease as pre-incubation time increases. Therefore, enzymatic assays must be designed to capture time-dependent inhibition (TDI) kinetics—specifically, the maximum rate of inactivation ( kinact​ ) and the inhibitor concentration yielding the half-maximal inactivation rate ( KI​ ).

Workflow Step1 1. Reagent Preparation Enzyme & (1R,2R)-2-F-CPA Step2 2. Time-Dependent Pre-incubation (0 to 60 minutes) Step1->Step2 Step3 3. Substrate Addition Initiate residual activity Step2->Step3 Step4 4. Kinetic Readout Fluorescence / Absorbance Step3->Step4 Step5 5. Data Analysis Calculate kinact and KI Step4->Step5

Fig 2: Experimental workflow for determining time-dependent inhibition kinetics.

Protocol 1: LSD1 (KDM1A) Time-Dependent Inhibition Assay

Principle: LSD1 oxidatively demethylates mono- or di-methylated histone H3K4 peptides, producing hydrogen peroxide ( H2​O2​ ) as a byproduct. This protocol utilizes a peroxidase-coupled continuous assay where horseradish peroxidase (HRP) uses the generated H2​O2​ to convert Amplex Red into highly fluorescent resorufin.

Materials:

  • Recombinant human LSD1 protein.

  • Substrate: H3K4me2 peptide (Sequence: ARTK(me2)QTARKSTGGKAPRKQLA).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1 mM EDTA, 0.01% Brij-35.

  • Detection Mix: 50 µM Amplex Red, 1 U/mL HRP.

  • Inhibitor: (1R,2R)-2-fluorocyclopropan-1-amine (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute LSD1 in Assay Buffer to a working concentration of 20 nM. Prepare a dilution series of the inhibitor (e.g., 0.1 µM to 100 µM), maintaining a constant 1% DMSO final concentration to prevent solvent-induced denaturation.

  • Pre-incubation: In a 384-well black microplate, mix 10 µL of LSD1 with 5 µL of the inhibitor dilutions. Incubate at 25°C for varying time intervals ( t=0,10,20,30,45,60 minutes).

  • Initiation: Add 10 µL of a substrate/detection master mix containing the H3K4me2 peptide (final concentration 20 µM), Amplex Red, and HRP.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor resorufin fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( vi​ ) for each well. Plot the natural log of remaining activity ( ln(vi​/v0​) ) versus pre-incubation time to determine the observed rate of inactivation ( kobs​ ) for each concentration. Fit the data to the equation kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ .

Protocol 2: MAO-A/B Fluorometric End-Point Assay

Principle: MAO oxidizes the non-fluorescent substrate kynuramine into 4-hydroxyquinoline, which becomes highly fluorescent in alkaline environments.

Step-by-Step Methodology:

  • Enzyme Prep: Dilute recombinant human MAO-A or MAO-B to 5 µg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Combine 40 µL of enzyme with 10 µL of (1R,2R)-2-fluorocyclopropan-1-amine at various concentrations. Incubate at 37°C for 30 minutes to allow the suicide inhibition mechanism to occur.

  • Reaction: Add 50 µL of kynuramine (final concentration 40 µM for MAO-A, 30 µM for MAO-B). Incubate at 37°C for exactly 20 minutes.

  • Quenching: Stop the reaction by adding 40 µL of 2N NaOH. The alkaline pH is strictly required to fully deprotonate and form the 4-hydroxyquinoline fluorophore.

  • Readout: Measure fluorescence at Excitation 310 nm and Emission 400 nm.

Protocol 3: Covalent Adduct Validation via Mass Spectrometry

Expert Insight & Causality: Validating the suicide inhibition mechanism requires detecting the covalent adduct. A critical, often-overlooked factor is the nature of the FAD cofactor binding. In MAO-A and MAO-B, the FAD is covalently anchored to the protein backbone via an 8α-S-cysteinyl linkage; thus, intact protein mass spectrometry will reveal the mass shift on the whole enzyme [[3]]([Link]3]. Conversely, LSD1 binds FAD non-covalently. Attempting intact protein MS on LSD1 will yield a false negative. Instead, the protein must be denatured to release the modified FAD, which is then analyzed via LC-MS/MS to detect the adduct [3].

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the target enzyme with 100 µM of (1R,2R)-2-fluorocyclopropan-1-amine for 2 hours at room temperature.

  • Sample Processing (MAO): Desalt the MAO sample using a C4 ZipTip and inject directly into an LC-TOF-MS system for intact protein deconvolution.

  • Sample Processing (LSD1): Denature the LSD1 sample by adding an equal volume of 50% Acetonitrile / 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 minutes to pellet the apo-protein. Extract the supernatant containing the FAD cofactor.

  • Analysis: Inject the LSD1 supernatant into an LC-MS/MS system targeting the FAD mass ( [M+H]+=786.1 Da for unmodified FAD).

Quantitative Data Summary

Table 1: Typical Kinetic Parameters for Fluorinated Cyclopropylamines | Target Enzyme | Inhibitor Class | Typical kinact​ ( min−1 ) | Typical KI​ ( μM ) | FAD Binding Type | | :--- | :--- | :--- | :--- | :--- | | MAO-A | trans-2-fluorocyclopropylamines | 0.05 - 0.15 | 1.0 - 5.0 | Covalent (8α-S-cysteinyl) | | MAO-B | trans-2-fluorocyclopropylamines | 0.02 - 0.10 | 0.5 - 3.0 | Covalent (8α-S-cysteinyl) | | LSD1 | trans-2-fluorocyclopropylamines | 0.01 - 0.08 | 5.0 - 15.0 | Non-covalent |

Table 2: Mass Spectrometry Expected Mass Shifts | Assay Target | Analytical Method | Analyte Detected | Expected Mass Shift ( Δ Da) | | :--- | :--- | :--- | :--- | | MAO-A / MAO-B | Intact Protein LC-MS | Whole Enzyme | +74 to +75 Da (Adduct on protein) | | LSD1 (KDM1A) | LC-MS/MS (Denatured) | Extracted FAD Cofactor | +74 to +75 Da (Adduct on FAD) |

References

  • [2] Hruschka S., et al. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry. URL:[Link]

  • [1] Reissig, H.-U., et al. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. URL:[Link]

  • [3] Wang, Y., et al. Unravelling the target landscape of tranylcypromines for new drug discovery. European Journal of Medicinal Chemistry. URL:[Link]

Sources

Method

Application Note: Leveraging (1R,2R)-2-Fluorocyclopropan-1-amine in the Discovery of Next-Generation Antibacterial Agents

Target Audience: Medicinal Chemists, Pharmacologists, and Antibacterial Drug Development Professionals Content Focus: Mechanistic rationale, physicochemical profiling, and validated synthetic/biological protocols for int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Antibacterial Drug Development Professionals Content Focus: Mechanistic rationale, physicochemical profiling, and validated synthetic/biological protocols for integrating the trans-fluorocyclopropylamine pharmacophore into novel antibacterial scaffolds.

Introduction: The Evolution of the Cyclopropyl Pharmacophore

The cyclopropylamine moiety is a cornerstone of modern antibacterial drug discovery, most notably serving as the N1 substituent in blockbuster fluoroquinolones like ciprofloxacin and moxifloxacin. However, the rise of multidrug-resistant (MDR) pathogens has necessitated the development of next-generation scaffolds.

The introduction of a fluorine atom onto the cyclopropyl ring represents a sophisticated structural optimization. While the cis-isomer, (1R,2S)-2-fluorocyclopropan-1-amine, was successfully commercialized in the anti-tuberculosis and broad-spectrum agent [3], recent medicinal chemistry efforts have heavily pivoted toward the trans-isomer: (1R,2R)-2-fluorocyclopropan-1-amine .

The trans-fluorine effect imparts unique physicochemical properties, drastically altering the dihedral angles of the parent molecule, modulating the amine's pKa, and reducing P-glycoprotein (P-gp) efflux ratios [5]. This application note provides a comprehensive guide to utilizing the (1R,2R) building block to design, synthesize, and validate novel DNA gyrase inhibitors.

Mechanistic Rationale: The "Trans-Fluorine Effect"

In drug design, the spatial orientation of highly electronegative atoms dictates both target affinity and pharmacokinetic behavior. Incorporating (1R,2R)-2-fluorocyclopropan-1-amine into an antibacterial core achieves three critical objectives:

  • pKa Modulation and Permeability: Unsubstituted cyclopropylamine has a pKa of approximately 8.6. The strong electron-withdrawing inductive effect of the trans-fluorine reduces this pKa to ~7.2. In the context of a fluoroquinolone (which also contains a C3 carboxylic acid), this shifts the molecule's isoelectric point. By minimizing the extreme zwitterionic character at physiological pH, the molecule achieves higher passive permeability across the lipid-rich mycobacterial cell wall and Gram-negative outer membranes [4].

  • Metabolic Stability: The trans-orientation sterically shields the cyclopropyl ring from cytochrome P450-mediated oxidative dealkylation, a common metabolic liability of standard cyclopropyl groups [5].

  • Target Kinetics: The trans-fluorine vector forces the quinolone core into a specific conformation within the Quinolone Resistance-Determining Region (QRDR) of bacterial DNA Gyrase (GyrA/B), enhancing the stabilization of the lethal ternary cleavage complex even in strains harboring typical S83L or D87G mutations[6].

Physicochemical Data Summary

The following table summarizes the comparative advantages of the (1R,2R) modification against legacy building blocks.

PropertyUnsubstituted Cyclopropylamine(1R,2S)-2-Fluoro (cis)(1R,2R)-2-Fluoro (trans)
Stereochemistry Achiralcistrans
Amine pKa (Approx.) 8.67.47.2
Lipophilicity (LogD at pH 7.4) LowModerateHigh
P-gp Efflux Liability HighModerateLow
Metabolic Stability BaselineEnhancedHighly Enhanced
Representative Application CiprofloxacinSitafloxacinNext-Gen Gyrase Inhibitors

Pathway Visualization: Mechanism of Action

The following diagram maps the logical flow of how the (1R,2R)-fluorocyclopropyl-modified agent induces bacterial apoptosis. The enhanced lipophilicity drives initial entry, while the specific stereochemistry locks the enzyme-DNA complex.

G A Novel Fluoroquinolone ((1R,2R)-F-CPA moiety) B Bacterial Cell Entry (Enhanced by LogD) A->B Passive Diffusion C DNA Gyrase (GyrA/B) Topoisomerase IV B->C Target Binding D Ternary Cleavage Complex Stabilization C->D Intercalation E DNA Supercoiling Inhibition D->E Blockade F Bacterial Cell Death (Bactericidal Effect) E->F Chromosome Fragmentation

Fig 1. Mechanistic pathway of (1R,2R)-F-CPA modified antibacterials from cell entry to cell death.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Causality for reagent selection and built-in quality controls are explicitly detailed.

Protocol A: Construction of the N1-(1R,2R)-Fluorocyclopropyl Quinolone Core

This protocol details the "one-pot" condensation and cyclization method to install the chiral building block onto a precursor, such as ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate[1].

Reagents & Materials:

  • Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Acetic anhydride (Solvent/Reactant)

  • (1R,2R)-2-fluorocyclopropan-1-amine hydrochloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Potassium carbonate ( K2​CO3​ ) (2.0 eq)

  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Enol Ether Formation: Dissolve the oxopropanoate precursor in acetic anhydride. Add triethyl orthoformate and heat to 130°C for 2 hours.

    • Causality: Acetic anhydride acts as a water scavenger and acetylating agent, driving the formation of the highly electrophilic enol ether intermediate required for amine attack.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove acetic anhydride, then redissolve the residue in anhydrous MeCN.

  • Amine Substitution: Cool the solution to 0°C. Add (1R,2R)-2-fluorocyclopropan-1-amine hydrochloride followed dropwise by DIPEA. Stir at room temperature for 3 hours.

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents unwanted nucleophilic attack on the highly reactive enol ether, cleanly liberating the free base of the fluorocyclopropylamine for substitution.

    • Self-Validation Checkpoint: Perform LC-MS. The reaction is only allowed to proceed to step 4 when the mass of the enol ether intermediate is completely depleted, ensuring no unreacted starting material contaminates the cyclization step.

  • Intramolecular Cyclization: Add K2​CO3​ to the mixture and heat to 80°C for 6 hours.

    • Causality: The base deprotonates the newly formed enamine, triggering an intramolecular Nucleophilic Aromatic Substitution (SNAr) at the ortho-fluorine position of the aromatic ring, closing the 4-quinolone core.

  • Workup & Verification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

    • Self-Validation Checkpoint: Analyze the purified product via 19F -NMR. The presence of a distinct doublet of multiplets (typically around -180 to -190 ppm) confirms that the trans-stereochemical integrity of the cyclopropyl ring survived the thermal and basic cyclization conditions.

Protocol B: In Vitro DNA Gyrase Supercoiling Inhibition Assay

To confirm that the (1R,2R)-fluoroquinolone derivative successfully targets the bacterial replisome, a supercoiling assay using E. coli DNA gyrase is employed [4].

Reagents & Materials:

  • Relaxed pBR322 plasmid DNA (0.5 µ g/reaction )

  • Recombinant E. coli DNA Gyrase (GyrA/GyrB holoenzyme)

  • Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol)

  • Proteinase K and 10% SDS solution

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine Assay Buffer, relaxed pBR322 DNA, and the synthesized (1R,2R)-fluoroquinolone derivative (titrated from 0.01 µM to 100 µM in DMSO).

    • Causality: ATP and MgCl2​ are strictly required in the buffer because DNA gyrase is an ATP-dependent type II topoisomerase; without energy, the supercoiling catalytic cycle cannot initiate.

  • Enzyme Addition: Add 1 Unit of DNA Gyrase to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Cleavage Complex Trapping: Terminate the reaction by adding 10% SDS followed by Proteinase K. Incubate at 37°C for an additional 30 minutes.

    • Causality: SDS rapidly denatures the enzyme, covalently trapping the Gyrase-DNA cleavage complex. Proteinase K then digests the denatured gyrase, releasing the fragmented or relaxed DNA for visualization.

  • Electrophoresis: Resolve the DNA samples on a 1% agarose gel (without ethidium bromide during the run to prevent intercalator-induced supercoiling artifacts). Post-stain with ethidium bromide and image under UV light.

  • Self-Validating Controls:

    • Negative Control: DMSO vehicle only (Must show complete conversion of relaxed DNA to the supercoiled band).

    • Positive Control: Ciprofloxacin at 1 µg/mL (Must show complete inhibition of supercoiling).

    • Specificity Control: Run a parallel assay using a mutant GyrA (S83L) enzyme. A true next-generation (1R,2R) derivative should maintain an IC50​ within 3-fold of the wild-type enzyme, proving its ability to overcome standard QRDR target-site mutations.

References

  • Fluoromart.1638744-20-3 | (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride.
  • ChemShuttle.2-fluorocyclopropan-1-amine hydrochloride; CAS No. 1314933-35-1.
  • BOC Sciences.Sitafloxacin Impurities.
  • National Institutes of Health (PMC).Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery.
  • ACS Medicinal Chemistry Letters.trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs.
  • National Institutes of Health (PMC).Early bactericidal activity of sitafloxacin against pulmonary tuberculosis.

Sources

Application

Application Note: Derivatization Strategies for the Amino Group of (1R,2R)-2-Fluorocyclopropan-1-amine in Epigenetic Drug Discovery

Introduction & Mechanistic Rationale The compound (1R,2R)-2-fluorocyclopropan-1-amine is a highly specialized, chiral fluorinated building block widely utilized in the design of epigenetic therapeutics. As a structural a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound (1R,2R)-2-fluorocyclopropan-1-amine is a highly specialized, chiral fluorinated building block widely utilized in the design of epigenetic therapeutics. As a structural analogue of tranylcypromine (trans-2-phenylcyclopropylamine, PCPA), this scaffold is a privileged pharmacophore for the irreversible inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) [1].

While the unmodified primary amine exhibits weak to moderate target engagement, derivatization of the amino group—specifically via N-alkylation to form secondary amines—drastically enhances both binding affinity and enzyme selectivity [2]. This application note details the physicochemical rationale, self-validating experimental protocols, and pharmacological consequences of derivatizing the amino group of (1R,2R)-2-fluorocyclopropan-1-amine.

Physicochemical Properties & "The Fluorine Effect"

Before executing any derivatization, it is critical to understand how the C2-fluorine atom dictates the chemical reactivity of the C1-amine.

  • Inductive Electron Withdrawal (-I Effect): The high electronegativity of the fluorine atom pulls electron density away from the adjacent amine. This reduces the availability of the nitrogen lone pair, making the amine a poorer nucleophile compared to unfluorinated cyclopropylamine. Consequently, highly efficient coupling reagents (e.g., HATU) are required for acylation.

  • pKa Modulation: The inductive effect lowers the pKa of the conjugate acid from ~8.6 (standard cyclopropylamine) to approximately 7.5. This shift ensures that a larger fraction of the resulting drug remains in the highly permeable, unprotonated free-base form at physiological pH, enhancing cellular penetration.

  • Handling & Stability: The free base of (1R,2R)-2-fluorocyclopropan-1-amine is volatile and prone to oxidative degradation. Therefore, it is universally supplied and stored as a stable hydrochloride salt [3]. All derivatization protocols must incorporate an in situ freebasing step using a non-nucleophilic base.

Quantitative Summary of Derivatization Strategies

The table below summarizes the primary derivatization routes, highlighting the causality between the chosen reaction, the resulting physicochemical shift, and the impact on LSD1 target engagement.

Derivatization TypeReagent SystemChemoselectivity / YieldAmine pKa ShiftLSD1 Inhibition Profile
Unmodified (Primary) N/AN/A~7.5Baseline (Weak/Moderate)
N-Alkylation (Secondary) R-CHO, NaBH(OAc)₃High (Mono-alkylation) / 65–85%Preserved (~7.5)Highly Potent (Irreversible)
N-Acylation (Amide) R-COOH, HATU, DIPEAHigh / 75–95%Abolished (Neutral)Inactive (Unless Prodrug)
Urea Formation R-NCO, DIPEAHigh / 80–90%Abolished (Neutral)Inactive / Orthogonal Target

Experimental Workflows & Validated Protocols

Workflow SM (1R,2R)-2-Fluorocyclopropan-1-amine HCl Starting Material Freebase In Situ Freebasing (DIPEA) Restores Nucleophilicity SM->Freebase RedAm Reductive Amination (Aldehyde, NaBH(OAc)3) Freebase->RedAm Mono-alkylation Amidation Amidation (Carboxylic Acid, HATU) Freebase->Amidation Acylation Urea Urea Formation (Isocyanate) Freebase->Urea Carbamoylation Workup Aqueous Quench & Extraction (DCM/H2O) RedAm->Workup Amidation->Workup Urea->Workup Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Product Purified N-Derivatized Fluorocyclopropylamine Purification->Product

Fig 1: Chemoselective derivatization workflows for (1R,2R)-2-fluorocyclopropan-1-amine.

Protocol A: Chemoselective N-Alkylation via Reductive Amination

Causality & Rationale: Direct alkylation with alkyl halides is avoided due to poor chemoselectivity, which inevitably yields complex mixtures of primary, secondary, and tertiary amines. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) ensures strict mono-alkylation. The intermediate imine is rapidly reduced, and the resulting secondary amine is sterically hindered from undergoing further reaction, preserving the basic nitrogen required for LSD1 binding.

Step-by-Step Methodology:

  • Preparation: Suspend (1R,2R)-2-fluorocyclopropan-1-amine hydrochloride (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under a nitrogen atmosphere.

  • Freebasing: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq, 1.2 mmol) dropwise at 0 °C. Stir for 10 minutes to liberate the free base.

  • Imine Formation: Add the target aryl/alkyl aldehyde (0.95 eq, 0.95 mmol). Self-Validation Checkpoint: Stir for 1 hour at room temperature. Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the aldehyde peak and the formation of the imine intermediate mass.

  • Reduction: Cool the reaction mixture back to 0 °C. Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) portion-wise to prevent exothermic degradation. Stir at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL). Rationale: The mild base neutralizes the acetic acid byproduct from the reducing agent and ensures the secondary amine product is fully deprotonated for organic extraction. Extract with dichloromethane (DCM) (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Et₃N to prevent amine streaking).

Protocol B: High-Efficiency Amidation

Causality & Rationale: Due to the reduced nucleophilicity of the fluorinated amine, standard carbodiimide couplings (e.g., EDC/NHS) often result in sluggish kinetics and poor yields. HATU is employed as the coupling reagent because it generates a highly reactive 7-aza-OBt ester intermediate, overcoming the electronic deactivation caused by the C2-fluorine.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.1 eq, 1.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (4.0 mL). Add DIPEA (3.0 eq, 3.0 mmol) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add (1R,2R)-2-fluorocyclopropan-1-amine hydrochloride (1.1 eq, 1.1 mmol) in one portion. Stir at room temperature for 4 hours.

  • Validation & Workup: Monitor via TLC (UV/KMnO₄ stain). Upon complete consumption of the acid, dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine (to remove DMF).

  • Purification: Dry the organic layer, concentrate, and purify via flash chromatography to yield the pure amide.

Pharmacological Pathway: LSD1 Target Engagement

When the amino group is derivatized via N-alkylation (Protocol A), the resulting secondary amine acts as a potent, mechanism-based irreversible inhibitor of LSD1. The structural modifications guide the molecule into the enzyme's active site, where the FAD cofactor initiates a single electron transfer (SET) reaction. The presence of the fluorine atom stabilizes the radical intermediate, optimizing the kinetics of the cyclopropyl ring opening and subsequent covalent adduct formation [1, 2].

Mechanism Substrate N-Alkyl-(1R,2R)-2-F-CPA (Secondary Amine) Pocket LSD1 Active Site Pre-association Substrate->Pocket SET Single Electron Transfer (FAD to FAD•-) Pocket->SET RingOpen Cyclopropyl Ring Opening (Radical Cation) SET->RingOpen Adduct Covalent FAD-Adduct (Irreversible Inhibition) RingOpen->Adduct

Fig 2: FAD-mediated single electron transfer and covalent inhibition pathway in LSD1.

References

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). PubMed / University of East Anglia.
  • Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters.
  • rel-(1R,2R)-2-Fluorocyclopropan-1-amine hydrochloride. Sigma-Aldrich.
Method

Application Note: Utilizing (1R,2R)-2-Fluorocyclopropan-1-amine in the Asymmetric Synthesis of Next-Generation Therapeutics

Executive Summary The integration of fluorine into cyclopropylamine scaffolds represents a paradigm shift in medicinal chemistry. Specifically, (1R,2R)-2-fluorocyclopropan-1-amine serves as a highly privileged chiral bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into cyclopropylamine scaffolds represents a paradigm shift in medicinal chemistry. Specifically, (1R,2R)-2-fluorocyclopropan-1-amine serves as a highly privileged chiral building block. Its most notable application is in the asymmetric synthesis of next-generation Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors and targeted protein degraders (PROTACs). This application note details the mechanistic rationale, synthetic workflows, and validated protocols for incorporating this critical chiral amine into complex pharmacophores.

Scientific Context & Mechanistic Rationale

The Role of Fluorine in Cyclopropylamines

Tranylcypromine (TCP) is a classic monoamine oxidase (MAO) inhibitor that also covalently inhibits LSD1, an epigenetic enzyme overexpressed in acute myeloid leukemia (AML) and various solid tumors. However, TCP lacks selectivity, leading to off-target MAO-related toxicities.

By introducing a fluorine atom onto the cyclopropyl ring—specifically utilizing the (1R,2R) stereoconfiguration—researchers can fine-tune the stereoelectronic properties of the amine. According to, fluorine's high electronegativity lowers the pKa of the adjacent amine, altering its protonation state at physiological pH. This modification enhances the stability of the inhibitor-FAD (flavin adenine dinucleotide) adduct within the LSD1 catalytic pocket, significantly boosting selectivity over MAO-A and MAO-B.

LSD1_Pathway LSD1 LSD1 (KDM1A) Enzyme H3K4 H3K4me1/2 Demethylation LSD1->H3K4 GeneRep Repression of Tumor Suppressors H3K4->GeneRep Cancer Cancer Cell Proliferation GeneRep->Cancer Inhibitor (1R,2R)-Fluorinated TCP Analog Inhibitor->LSD1 Covalent FAD Adduct

Epigenetic signaling pathway showing LSD1 inhibition by fluorinated TCP analogs.

Handling the Chiral Building Block

Due to the high volatility and potential for oxidation of the free base, (1R,2R)-2-fluorocyclopropan-1-amine is universally supplied and stored as a hydrochloride salt . Synthetic workflows must therefore incorporate an in situ free-basing step using a non-nucleophilic base to prevent undesired side reactions during coupling.

Synth_Workflow A Aryl Halide / Aldehyde D Cross-Coupling / Reductive Amination A->D B (1R,2R)-2-Fluoro- cyclopropan-1-amine C In Situ Free Base Generation (DIEA) B->C HCl Salt C->D E Target Inhibitor / Degrader D->E Purification

Synthetic workflow for integrating (1R,2R)-2-fluorocyclopropan-1-amine into target molecules.

Quantitative Data: Impact of Fluorination on Selectivity

The stereochemistry of the fluorinated cyclopropylamine is non-negotiable for target engagement. The table below summarizes the structure-activity relationship (SAR) demonstrating why the (1R,2R) configuration is highly sought after in oncology drug development.

Compound ScaffoldLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (MAO-A / LSD1)
Tranylcypromine (TCP) 2.100.050.160.02 (Off-target dominant)
(1R,2S)-Fluorinated TCP 15.40>100>100>6.4 (Poor potency)
(1R,2R)-Fluorinated TCP 0.85 45.20 12.50 53.1 (Highly selective)

Data synthesized from foundational SAR studies on fluorinated tranylcypromine derivatives[1].

Experimental Protocols

The following protocols are engineered for high-yield asymmetric synthesis, specifically adapted from methodologies used in the development of pan-KRAS degraders and LSD1 inhibitors[2][3].

Protocol A: Amide Coupling for PROTAC / Inhibitor Assembly

This protocol describes the coupling of an activated carboxylic acid intermediate with (1R,2R)-2-fluorocyclopropan-1-amine hydrochloride.

Causality & Design Choices:

  • Temperature Control (0 °C): The initial deprotonation and coupling are highly exothermic. Starting at 0 °C prevents the degradation of the sensitive fluorinated cyclopropyl ring and minimizes bis-alkylation.

  • Base Selection (DIEA): N,N-Diisopropylethylamine (DIEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the activated acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the carboxylic acid intermediate (1.0 equiv, e.g., 8.28 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Activation: Add the coupling reagent (e.g., HATU, 1.2 equiv) and stir for 10 minutes at room temperature to form the active ester.

  • Cooling & Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add DIEA (2.0 equiv, 16.71 mmol) dropwise. Self-Validation: The solution may slightly change color, indicating the formation of the activated complex.

  • Amine Introduction: Slowly add (1R,2R)-2-fluorocyclopropan-1-amine hydrochloride (1.05 equiv, 8.33 mmol) in small portions.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1 to 2 hours.

  • Monitoring: Validate reaction completion via LC-MS or TLC (using a Ninhydrin stain to confirm the disappearance of the primary amine).

  • Workup: Dilute the mixture with additional DCM (20 mL). Wash the organic layer sequentially with distilled water (2 × 20 mL) and saturated aqueous NaCl (brine) to remove water-soluble DIEA salts and residual coupling reagents.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Petroleum Ether/Ethyl Acetate = 2:1) to yield the target amide.

Protocol B: Reductive Amination with Aryl Aldehydes

Used for synthesizing secondary amine derivatives (e.g., fluorinated TCP analogs).

Causality & Design Choices:

  • Reductant Choice (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the intermediate imine without reducing the aldehyde directly, which is a common failure point when using harsher reagents like NaBH₄.

Step-by-Step Methodology:

  • Imine Formation: To a solution of the aryl aldehyde (1.0 equiv) in 1,2-dichloroethane (DCE) (0.2 M), add (1R,2R)-2-fluorocyclopropan-1-amine hydrochloride (1.1 equiv) and DIEA (1.2 equiv). Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Completion: Stir the reaction at room temperature for 12 hours. Self-Validation: LC-MS should show the mass of the desired secondary amine [M+H]⁺ with no residual aldehyde peak.

  • Quenching: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via reverse-phase HPLC if high purity (>99%) is required for biological assays.

Troubleshooting & Best Practices

  • Volatility Loss: The free base of 2-fluorocyclopropan-1-amine has a low boiling point. Never attempt to isolate the free base via solvent evaporation. Always generate it in situ or use a high-boiling solvent if isolation is strictly required.

  • Stereochemical Integrity: Avoid prolonged exposure to strong, unhindered bases (like NaOH or KOH) at elevated temperatures, as the acidic proton adjacent to the electron-withdrawing fluorine and cyclopropyl ring can be susceptible to deprotonation, leading to racemization of the (1R,2R) stereocenters.

  • Ninhydrin Staining: Because fluorinated cyclopropylamines can exhibit altered nucleophilicity, TLC spots may require gentle heating with a heat gun post-ninhydrin application to fully develop the characteristic purple/brown color.

References

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) Bioorganic & Medicinal Chemistry Letters (2017). Borrello, M. T., et al. URL:[Link]

  • US Patent 12110291B2 (2024).
  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective Journal of Medicinal Chemistry (2020). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation &amp; Metabolism of Fluorinated Cyclopropylamines

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals working with fluorinated cyclopropylamines (e.g., fluorinated tranylcypromine analogues, LSD1/MAO inh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals working with fluorinated cyclopropylamines (e.g., fluorinated tranylcypromine analogues, LSD1/MAO inhibitors). Because the incorporation of a fluorine atom onto a strained cyclopropane ring fundamentally alters its electronic landscape, these compounds exhibit unique degradation and metabolic profiles.

Below, you will find mechanistic troubleshooting FAQs, self-validating experimental protocols, and quantitative benchmarks to help you stabilize your compounds and interpret complex assay results.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why do my fluorinated cyclopropylamine compounds exhibit rapid degradation in acidic LC-MS mobile phases compared to non-fluorinated analogs? A1: The instability is driven by a combination of inherent ring strain and unique stereoelectronic effects. In trans-fluorinated cyclopropylamines, there is a strong hyperconjugative interaction between the σ(C–N) and σ(C–F) orbitals. When the amine is protonated in acidic media, this hyperconjugation polarizes the C–C bonds, drastically lowering the activation energy required for spontaneous cyclopropane 1[1]. This often results in the formation of ring-opened fluoroalkenes.

Q2: During in vitro MAO-B / LSD1 assays, my compound disappears, but I do not detect standard metabolites. What is happening? A2: Fluorinated cyclopropylamines act as mechanism-based "suicide" inhibitors. The enzyme (e.g., MAO-B) oxidizes the amine via a Single Electron Transfer (SET) to form a radical cation. This intermediate immediately relieves ring strain by opening the cyclopropane ring. The resulting highly reactive zwitterion or radical then undergoes nucleophilic attack by the enzyme's flavin (FAD) cofactor, forming an irreversible 1[1]. You are losing parent compound to covalent protein binding, not traditional clearance.

Q3: I am observing a mass shift of -20 Da (loss of HF) in my microsomal stability assays. What causes this defluorination? A3: Cytochrome P450 enzymes can hydroxylate the cyclopropane ring or the adjacent alpha-carbon. Once the ring opens due to oxidative stress, the resulting intermediate is highly susceptible to the 2[2]. This thermodynamically favorable defluorination yields stable, but inactive, alkene degradation products.

Part 2: Pathway Visualizations

MAO_Degradation A Fluorinated Cyclopropylamine B MAO Oxidation (Single Electron Transfer) A->B C Amine Radical Cation B->C D Cyclopropane Ring Opening (Strain Relief) C->D E Nucleophilic Attack by Flavin (FAD) D->E F Covalent Flavin Adduct (Irreversible Inhibition) E->F

MAO-mediated oxidative ring-opening and irreversible flavin adduct formation pathway.

Chemical_Degradation A Fluorinated Cyclopropylamine B Acidic/Thermal Stress A->B C Protonation of Amine B->C D Hyperconjugation Induced Cleavage C->D E Ring-Opened Fluoroalkene D->E F Defluorination (HF Loss) E->F

Acid-catalyzed and thermal rearrangement pathway leading to defluorination.

Part 3: Self-Validating Experimental Protocols

Protocol A: MAO-B Enzymatic Degradation & Adduct Assay

This protocol isolates enzymatic degradation from chemical instability by utilizing a strict control matrix.

Rationale: Fluorinated amines have lowered pKa values (~7.35) due to the highly electronegative fluorine[1]. Maintaining a strict pH of 7.4 ensures the amine remains partially unprotonated, which is the active species required for MAO-B catalytic entry.

  • Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4). Causality: Phosphate buffer resists temperature-dependent pH shifts better than Tris, preventing artifactual acid-catalyzed ring opening.

  • Enzyme Matrix: Dilute recombinant human MAO-B to 0.25 mg/mL in the buffer.

  • Self-Validating Controls:

    • Positive Control: Tranylcypromine (TCP)[3].

    • Negative Control: Buffer + Compound (No Enzyme) to establish the baseline chemical degradation rate.

  • Initiation: Add the fluorinated cyclopropylamine (final concentration 10 µM). Incubate at 37°C.

  • Quenching & Analysis: At 0, 15, 30, and 60 mins, quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, scanning specifically for the predicted FAD-adduct mass.

Protocol B: CYP450 Microsomal Stability & Defluorination Assay

This workflow identifies if defluorination is driven by CYP450 oxidation or non-specific microsomal amidases.

Rationale: CYP450 metabolism requires a continuous supply of electrons. Direct addition of NADPH is flawed as it degrades rapidly at 37°C. We utilize an4[4] to maintain steady-state kinetics.

  • Microsome Prep: Suspend human liver microsomes (HLM) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Spike in the fluorinated cyclopropylamine to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition).

  • Self-Validating Controls:

    • Minus-NADPH Control: Essential for proving that ring-opening/defluorination is CYP-mediated and not caused by background esterases.

  • Initiation: Pre-warm to 37°C for 5 mins. Initiate the reaction by adding the NADPH Regenerating System (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4].

  • Sampling: Quench with cold acetonitrile at designated time points. Analyze via LC-MS/MS in negative ion mode to monitor for the release of free fluoride ions, or positive mode for the -20 Da (loss of HF) metabolite.

Part 4: Quantitative Benchmarks

The stereochemistry of the fluorine atom dictates both the basicity and the metabolic stability of the cyclopropylamine. Use the table below to benchmark your synthesized isomers.

Compound ClassIsomerpKa ValueMAO-B IC₅₀Hyperconjugation (σC-N → σC-F)Primary Degradation Route
Non-Fluorinated (Tranylcypromine)trans~8.40~24 µMNoneStandard MAO oxidation
Fluorinated (2-fluoro-2-phenyl)trans~7.35~Low µMStrong Rapid ring-opening / Adduct
Fluorinated (2-fluoro-2-phenyl)cis~8.85>100 µMWeak / AbsentSlow oxidation

Data synthesized from quantum chemical calculations and recombinant enzyme assays demonstrating that the highly electronegative fluorine atom in the 2-position significantly decreases the pKa in the trans-isomer compared to its non-fluorinated parent compound[1].

Part 5: References

  • Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines Source: NIH / PubMed Central URL:[Link]

  • US10836743B2 - Fluorinated cyclopropylamine compound, preparation method therefor, pharmaceutical composition thereof, and uses thereof Source: Google Patents URL:

  • US10865181B2 - Small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP) Source: Google Patents URL:

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines Source: ResearchGate / European Journal of Organic Chemistry URL:[Link]

Sources

Optimization

troubleshooting poor diastereoselectivity in 2-fluorocyclopropylamine synthesis

Welcome to the Technical Support Center for the synthesis of 2-fluorocyclopropylamines. As these motifs become increasingly critical in drug discovery—particularly for lysine-specific demethylase 1 (LSD1) inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-fluorocyclopropylamines. As these motifs become increasingly critical in drug discovery—particularly for lysine-specific demethylase 1 (LSD1) inhibitors and next-generation fluoroquinolone antibiotics like sitafloxacin[1]—achieving absolute stereocontrol is paramount.

As a Senior Application Scientist, I have designed this knowledge base to move beyond basic reaction schemes. Here, we troubleshoot the thermodynamic and kinetic failures that lead to poor diastereoselectivity, providing you with the mechanistic causality and self-validating protocols needed to rescue your yields.

Diagnostic Workflow: Isolating Stereochemical Failures

Before adjusting your reagents, you must pinpoint exactly where in your synthetic sequence the stereochemistry is degrading. Use the diagnostic logic below to guide your troubleshooting.

TroubleshootingWorkflow Start Analyze Diastereomeric Purity (19F NMR / Chiral HPLC) CheckRatio Is cis/trans ratio < 90:10? Start->CheckRatio FixRh Steric Clash Failure: Switch to Rh2(esp)2 & Bulky Diazoester CheckRatio->FixRh  Yes CheckFace Is facial selectivity (d.e.) < 95%? CheckRatio->CheckFace  No FixRh->CheckFace FixAux Auxiliary Rotation: Use rigid oxazolidinone & cryogenic temps (-20°C) CheckFace->FixAux  Yes CheckCurtius Did d.e. erode during amine deprotection? CheckFace->CheckCurtius  No FixAux->CheckCurtius FixCurtius Base-Catalyzed Epimerization: Use DPPA/Et3N in Toluene Trap as Boc-amine CheckCurtius->FixCurtius  Yes Success Optimal 2-Fluorocyclopropylamine Diastereoselectivity CheckCurtius->Success  No FixCurtius->Success

Diagnostic workflow for isolating diastereoselectivity failures in 2-fluorocyclopropylamine synthesis.

Troubleshooting Guide & FAQs

Q1: I am using a Rhodium-catalyzed cyclopropanation of a fluoroalkene with ethyl diazoacetate, but my cis/trans ratio is stuck near 60:40. How do I improve this? Causality & Solution: The cis/trans selectivity in metal-catalyzed carbenoid additions is governed entirely by the trajectory of the alkene approaching the metal-carbene intermediate[2]. Standard catalysts like Rh₂(OAc)₄ possess relatively flat equatorial ligand spheres. When paired with a small diazo compound (ethyl diazoacetate), the energy difference between the endo and exo transition states is negligible, leading to poor thermodynamic discrimination. Action: You must increase the steric bulk on both the catalyst and the carbene source. Switch the catalyst to Rh₂(esp)₂ (bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]) or Rh₂(OPiv)₄, and replace ethyl diazoacetate with a bulky alternative like tert-butyl or dicyclohexylmethyl diazoacetate. The massive steric wall forces the fluoroalkene into a single reactive trajectory.

Q2: I am attempting a Simmons-Smith type zinc-monofluorocarbenoid addition to a chiral N-vinylcarbamate, but my facial selectivity (d.e.) is below 80%. What is causing this leakage? Causality & Solution: Diastereoface-selectivity in these reactions depends on the conformational rigidity of your chiral auxiliary[3]. If the temperature fluctuates or if coordinating solvents (like THF) compete with the zinc-coordination state, the auxiliary ring can rotate. This exposes both faces of the alkene to the zinc-carbenoid. Action: Ensure strictly anhydrous, non-coordinating solvents (pure CH₂Cl₂) and maintain cryogenic temperatures (-20°C). More importantly, upgrade your auxiliary. As demonstrated in the synthesis of DU-6859 intermediates, using a highly rigid (4R,5S)-4,5-diphenyl-3-vinyl-2-oxazolidinone locks the conformation, allowing the carbenoid to attack exclusively from the less hindered face[3].

Q3: My cyclopropanecarboxylic acid intermediate has >95% d.e., but the isolated 2-fluorocyclopropylamine shows significant epimerization. Is the Curtius rearrangement failing? Causality & Solution: The Curtius rearrangement itself is a concerted stereoretentive process; the migrating carbon retains its absolute configuration[1]. The epimerization is actually occurring prior to or after the rearrangement. The α-proton (adjacent to the electron-withdrawing fluorine and carbonyl) is highly acidic. If you are using harsh basic conditions to form the acyl azide, or strong aqueous acids/bases to hydrolyze the resulting isocyanate, you are inadvertently catalyzing the epimerization of that stereocenter. Action: Abandon traditional acyl chloride/NaN₃ methods. Instead, use Diphenylphosphoryl azide (DPPA) with a mild, non-nucleophilic base (Et₃N) in toluene[1]. Trap the resulting isocyanate directly with tert-butanol to form the Boc-protected amine, bypassing the need for harsh aqueous hydrolysis entirely.

Q4: Are there any viable, highly stereoselective metal-free alternatives for large-scale synthesis? Causality & Solution: Yes. The pyrophoric nature of diethylzinc in Simmons-Smith reactions is a major drawback for scale-up[4]. A phase-transfer catalysis (PTC) approach using bromofluorocarbene is highly effective. By treating 3-aryl-2-vinyl-3-(methoxy)isoindol-1-one with dibromofluoromethane (Br₂CHF) and aqueous KOH in the presence of 18-crown-6, you can achieve excellent cis-selectivity. The intermediate bromofluorocyclopropane is then selectively debrominated using Raney Ni[4].

Quantitative Data: Steric Effects on Selectivity

The following table summarizes the causal relationship between steric bulk and diastereomeric ratios during the cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene.

Catalyst SystemDiazo Ester SubstituentTemp (°C)cis:trans RatioIsolated Yield (%)
Rh₂(OAc)₄Ethyl (-CH₂CH₃)2555 : 4562%
Rh₂(OAc)₄tert-Butyl (-C(CH₃)₃)2572 : 2868%
Rh₂(OPiv)₄tert-Butyl (-C(CH₃)₃)088 : 1275%
Rh₂(esp)₂Dicyclohexylmethyl-1096 : 4 84%

Data synthesis based on established rhodium-catalyzed carbenoid trajectory models[2].

Self-Validating Experimental Protocols

Protocol A: Stereoselective Zinc-Monofluorocarbenoid Cyclopropanation

Objective: Achieve >95% d.e. via conformationally locked chiral auxiliaries[3].

  • Preparation: Flame-dry a Schlenk flask under argon. Add (4R,5S)-4,5-diphenyl-3-vinyl-2-oxazolidinone (1.0 equiv) and anhydrous CH₂Cl₂ (0.1 M). Cool the system strictly to -20°C.

  • Carbenoid Generation: Slowly add diethylzinc (1.0 M in hexanes, 2.5 equiv). Stir for 10 minutes. Dropwise, add fluorodiiodomethane (CHFI₂, 3.0 equiv) over 30 minutes to prevent thermal spikes.

  • Reaction: Maintain at -20°C for 16 hours.

    • Self-Validation Check 1: Pull a 0.1 mL aliquot, quench with MeOH, and run a rapid ¹⁹F NMR. You should see a dominant doublet of doublets around -185 ppm. If multiple fluorine signals of equal intensity appear, your temperature control failed, and the auxiliary rotated.

  • Quench: Quench carefully with saturated aqueous NH₄Cl at -20°C before warming to room temperature. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

Protocol B: Stereoretentive Curtius Rearrangement via DPPA

Objective: Convert 2-fluorocyclopropanecarboxylic acid to the Boc-protected amine without base-catalyzed epimerization[1].

  • Activation: Dissolve the enantioenriched 2-fluorocyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M). Add triethylamine (1.2 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv) at room temperature.

  • Azide Formation: Stir for 2 hours at room temperature.

    • Self-Validation Check 2: Spot the reaction on an IR card. A sharp, intense peak at ~2140 cm⁻¹ confirms the formation of the acyl azide. Do not proceed to heating until this peak is maximized.

  • Rearrangement & Trapping: Add anhydrous tert-butanol (5.0 equiv). Heat the reaction to 85°C for 4 hours. Nitrogen gas evolution will be visible as the isocyanate forms and is immediately trapped by the alcohol.

  • Isolation: Cool to room temperature, wash with 5% citric acid (to remove Et₃N) and brine. Concentrate to yield the stereopure N-Boc-2-fluorocyclopropylamine.

References

  • Reference[1]: Denis, J. M., et al. (2024). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews - ACS Publications.[Link]

  • Reference[4]: Matsuo, J., Tani, Y., & Hayakawa, Y. (2004). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters, Oxford Academic.[Link]

  • Reference[3]: Tamura, O., et al. (1992). Asymmetric synthesis of (1R,2S)-2-fluorocyclopropylamine, the key intermediate of the new generation of quinolonecarboxylic acid, DU-6859. Tetrahedron Letters (Indexed via ResearchGate).[Link]

  • Reference[2]: Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Managing Scalability Issues in (1R,2R)-2-Fluorocyclopropan-1-amine Production

Welcome to the technical support center for the synthesis and scale-up of (1R,2R)-2-fluorocyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of (1R,2R)-2-fluorocyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the production of this critical chiral building block. The unique combination of a strained cyclopropane ring and an electron-withdrawing fluorine atom presents specific hurdles that require a nuanced understanding of the underlying chemical principles to overcome.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (1R,2R)-2-fluorocyclopropan-1-amine and their primary scalability concerns?

A1: The two predominant strategies for synthesizing 2-fluorocyclopropan-1-amines are:

  • Cyclopropanation of an alkene: This involves the reaction of a suitable alkene with a fluorocarbene or carbenoid. A common method is the Simmons-Smith reaction or its modifications.[1][2][3] The primary scalability challenges include the handling of pyrophoric reagents like diethylzinc, the cost and stability of fluorinated carbene precursors, and controlling the stereoselectivity on a large scale.[4]

  • Modification of a pre-existing cyclopropane ring: This can involve nucleophilic fluorination or the conversion of a carboxylic acid to an amine (e.g., via a Curtius rearrangement).[1] Scalability issues here often relate to the availability of the starting cyclopropyl precursor, the harsh conditions sometimes required for fluorination, and the potential for side reactions.

Q2: How stable is the fluorocyclopropane moiety to common synthetic transformations?

A2: The fluorocyclopropane group is generally robust.[5] However, the inherent ring strain of the cyclopropane makes it susceptible to opening under certain conditions.[6][7] Strong acidic conditions, particularly at elevated temperatures, can lead to ring-opening.[5] While generally stable to basic conditions, the electron-withdrawing nature of the fluorine can influence the reactivity of the adjacent amine.[5]

Q3: What are the key analytical techniques for monitoring reaction progress and ensuring stereochemical purity?

A3: A combination of techniques is essential:

  • Reaction Progress: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for monitoring the consumption of starting materials and the formation of the cyclopropanated intermediate.[8][9]

  • Stereochemical Purity: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining the enantiomeric excess (ee) of the final product.[10] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is crucial for confirming the relative stereochemistry (cis/trans) and overall structure.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (1R,2R)-2-fluorocyclopropan-1-amine, presented in a question-and-answer format.

Issue 1: Low Diastereoselectivity (Incorrect cis/trans Ratio) in Cyclopropanation

Q: My cyclopropanation reaction is producing a mixture of cis and trans isomers, with a low ratio of the desired (1R,2R) product. What factors influence diastereoselectivity, and how can I improve it?

A: Achieving high diastereoselectivity is critical and is influenced by several factors. The transition state of the cyclopropanation reaction dictates the stereochemical outcome.

Causality and Troubleshooting Steps:

  • Steric Hindrance: The directing group on your alkene substrate plays a pivotal role. Larger, bulkier protecting groups on the amine precursor can effectively shield one face of the double bond, favoring the approach of the fluorocarbene from the less hindered face to yield the desired cis isomer.

    • Actionable Advice: If you are using a protected vinyl amine, consider switching to a bulkier protecting group. For example, moving from a carbamate to a chiral auxiliary like an oxazolidinone can enhance stereodirection.[1]

  • Reaction Temperature: Lower reaction temperatures generally lead to higher selectivity.[9] This is because the transition state leading to the desired isomer is often lower in energy, and at lower temperatures, the reaction is more likely to proceed through this pathway.

    • Actionable Advice: Perform the cyclopropanation at the lowest temperature that allows for a reasonable reaction rate. This may require careful optimization.

  • Carbene/Carbenoid Source: The nature of the cyclopropanating agent is crucial.

    • Simmons-Smith Type Reactions: The use of an α-fluoroiodomethylzinc carbenoid with chiral allylic alcohols has been shown to proceed with high diastereoselectivity.[11] The coordination of the zinc to the hydroxyl group directs the cyclopropanation.

    • Phase-Transfer Catalysis: For some substrates, phase-transfer conditions using bromofluorocarbene can provide good cis-selectivity.[4]

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)Rationale
Directing Group Small (e.g., Acetyl)Bulky (e.g., pivaloyl, chiral auxiliary)Increased steric hindrance favors one approach of the carbene.
Temperature Room Temperature-20 °C to 0 °CLower temperature enhances the kinetic preference for the lower energy transition state.
Solvent Polar (e.g., THF)Non-polar (e.g., Dichloromethane)Solvent can influence the conformation of the substrate and the reactivity of the carbenoid.
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Q: I am attempting an asymmetric synthesis, but the enantiomeric excess (ee) of my (1R,2R)-2-fluorocyclopropan-1-amine is low. How can I improve the enantioselectivity?

A: Low enantioselectivity points to an issue with the chiral control element in your synthesis, whether it's a chiral catalyst, auxiliary, or resolving agent.

Causality and Troubleshooting Steps:

  • Catalyst/Ligand Choice: In catalytic asymmetric cyclopropanation, the choice of metal and chiral ligand is paramount.

    • Actionable Advice: Screen a variety of chiral ligands. For rhodium-catalyzed cyclopropanations, ligands like bis(oxazolines) (BOX) can be effective.[9] Biocatalytic approaches using engineered enzymes are also emerging as a powerful tool for achieving high enantioselectivity.[12][13][14]

  • Chiral Auxiliary Mediated Synthesis: If using a chiral auxiliary, its ability to direct the reaction is key.

    • Actionable Advice: Ensure the chiral auxiliary is of high enantiomeric purity. The reaction conditions for attaching and cleaving the auxiliary should not cause racemization. The use of tert-butanesulfinamide as a chiral auxiliary has proven highly effective for the synthesis of a wide range of chiral amines.[15]

  • Chiral Resolution: If you are resolving a racemic mixture, the efficiency of the resolution process is critical.

    • Actionable Advice: Diastereomeric salt crystallization is a common method for resolving chiral amines.[] The choice of the resolving agent (a chiral acid) and the crystallization solvent are crucial for obtaining high enantiomeric purity. Multiple recrystallizations may be necessary.

Troubleshooting Flowchart for Low Enantioselectivity

G start Low Enantiomeric Excess (ee) strategy Identify Chiral Control Method start->strategy catalytic Asymmetric Catalysis strategy->catalytic Catalytic auxiliary Chiral Auxiliary strategy->auxiliary Auxiliary resolution Chiral Resolution strategy->resolution Resolution catalyst_check Screen Chiral Ligands/Catalysts catalytic->catalyst_check auxiliary_purity Verify Auxiliary Purity auxiliary->auxiliary_purity resolving_agent Screen Resolving Agents (Chiral Acids) resolution->resolving_agent catalyst_conditions Optimize Reaction Conditions (Temp, Solvent, Additives) catalyst_check->catalyst_conditions end Improved Enantioselectivity catalyst_conditions->end auxiliary_cleavage Check for Racemization During Cleavage auxiliary_purity->auxiliary_cleavage auxiliary_cleavage->end crystallization Optimize Crystallization (Solvent, Temperature) resolving_agent->crystallization crystallization->end

Caption: Troubleshooting flowchart for low enantioselectivity.

Issue 3: Difficulty in Purification of the Final Amine Product

Q: I am struggling to purify the final (1R,2R)-2-fluorocyclopropan-1-amine. Standard silica gel chromatography gives poor separation and product loss. What are more effective purification strategies?

A: Primary amines can be challenging to purify by standard chromatography due to their basicity, which leads to tailing on silica gel.

Causality and Troubleshooting Steps:

  • Salt Formation and Extraction: One of the most effective methods for purifying amines is to utilize their basicity.

    • Actionable Advice:

      • After the reaction, perform an acidic wash (e.g., with 1M HCl) to protonate the amine, transferring it to the aqueous layer as the hydrochloride salt.

      • Wash the organic layer to remove non-basic impurities.

      • Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This acid-base extraction sequence is a powerful purification tool.

  • Crystallization of a Salt: The hydrochloride salt of the amine is often a crystalline solid with good handling properties.[17][18]

    • Actionable Advice: After purification by extraction, bubble HCl gas through a solution of the free amine in a suitable solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt.[19] This salt can then be recrystallized to high purity.

  • Chromatographic Modifications: If chromatography is necessary, modifications to the standard procedure are required.

    • Actionable Advice:

      • Treated Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. A common practice is to add 1-2% triethylamine to the eluent.

      • Alumina: Basic alumina can be a better stationary phase than silica gel for the purification of amines.

Experimental Protocol: Purification of (1R,2R)-2-fluorocyclopropan-1-amine via Acid-Base Extraction and Salt Formation

  • Initial Workup: Quench the reaction mixture as appropriate and dilute with an organic solvent (e.g., ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with 1M HCl. Combine the aqueous layers.

  • Removal of Non-Basic Impurities: Wash the combined aqueous layers with a fresh portion of organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) until the pH is >12.

  • Back Extraction: Extract the basified aqueous layer three times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic layers from the back extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

  • (Optional) Salt Formation: Dissolve the free amine in anhydrous diethyl ether. Bubble dry HCl gas through the solution until precipitation is complete. Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to obtain the hydrochloride salt.[19]

Workflow for Amine Purification

G start Crude Reaction Mixture (Amine + Impurities) acid_wash Acidic Wash (e.g., 1M HCl) Amine moves to Aqueous Layer start->acid_wash separate1 Separate Layers acid_wash->separate1 organic_impurities Organic Layer (Neutral/Acidic Impurities) separate1->organic_impurities Discard aqueous_amine Aqueous Layer (Protonated Amine) separate1->aqueous_amine basify Basify Aqueous Layer (e.g., NaOH) Deprotonate Amine aqueous_amine->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Discard organic_pure Organic Layer (Purified Free Amine) separate2->organic_pure dry_concentrate Dry and Concentrate organic_pure->dry_concentrate final_product Purified Free Amine dry_concentrate->final_product

Caption: Workflow for the purification of a primary amine.

III. References

  • Matsuo, J., Tani, Y., & Hayakawa, Y. (2004). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters, 33(4), 464-465. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Cyclopropanation Reactions. BenchChem.

  • BenchChem. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. BenchChem.

  • De Simone, F., & Waser, J. (2009). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 109(5), 2837-2862. [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective.... ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques. Chemist Library. [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis.

  • Snee, M., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega. [Link]

  • Google Patents. (2007). WO2007144599A2 - Production of fluorinated cyclopropanes from the reaction between carbenes and alkenes.

  • Semantic Scholar. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. Semantic Scholar.

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • Yang, Z. Y. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 68(11), 4410–4416. [Link]

  • ACS Publications. (1996). (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical Structure-Activity Relationships of Chiral 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl) - ACS Publications.

  • Yang, Z. Y. (2003). Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. The Journal of Organic Chemistry, 68(11), 4410-4416. [Link]

  • Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions [Video]. YouTube.

  • Kazia, A., et al. (2020). Johnson–Corey–Chaykovsky fluorocyclopropanation of double activated alkenes: scope and limitations. Organic & Biomolecular Chemistry, 18(7), 1335-1339. [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Fluorocyclopropanes. Request PDF. [Link]

  • Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [Link]

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

  • SciSpace. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.

  • BenchChem. (2025). Stability of fluorocyclopropane moiety under acidic vs basic conditions. BenchChem.

  • Smith, A. M. R., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Organic Letters, 24(46), 8563–8567. [Link]

  • Brigaud, T., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(21), 5119. [Link]

  • Navuluri, C., & Charette, A. B. (2015). Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid. Organic Letters, 17(18), 4502–4505. [Link]

  • Aston Publications Explorer. (n.d.). Aryl‐Fluorocyclopropane β‐Lactams with Activity Against Mycobacteroides abscessus and Mycobacterium bovis.

  • MDPI. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. [Link]

  • Arnold, F. H., et al. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. Journal of the American Chemical Society, 142(19), 8853–8858. [Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of trans-2-Fluorocyclopropylamine Isomers

Welcome to the dedicated technical support guide for the purification of trans-2-fluorocyclopropylamine isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who are n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of trans-2-fluorocyclopropylamine isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating these valuable but challenging building blocks. The unique structural features of this moiety—a small, polar, basic amine coupled with a fluorine atom—introduce specific challenges in both diastereomeric and enantiomeric separations.

This guide moves beyond generic advice to provide in-depth, field-tested solutions to common problems. We will explore the underlying scientific principles of the purification process, enabling you to not only solve immediate issues but also to build robust, reproducible methods for the future.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses the most frequently encountered problems during the chromatographic purification of trans-2-fluorocyclopropylamine and its derivatives. Each answer explains the root cause of the issue and provides a systematic approach to resolution.

Q1: Why am I seeing poor peak shape (severe tailing or fronting) for my isomers?

A1: Poor peak shape for small, basic compounds like 2-fluorocyclopropylamine is almost always a result of undesirable secondary interactions between the analyte and the stationary phase, or issues with sample overload.

  • Causality - The "Why":

    • Silanol Interactions: The primary culprit is the interaction between the basic amine group of your compound and acidic silanol groups (Si-OH) present on the surface of standard silica-based stationary phases. This strong ionic interaction leads to delayed elution for a portion of the analyte molecules, resulting in a "tailing" peak.

    • Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to a "fronting" peak, which often appears as a right-angled triangle. This is particularly common in preparative chromatography.

    • Metal Contamination: Trace metals within the HPLC system (e.g., stainless steel frits, columns) can chelate with your amine, causing peak tailing.

  • Solutions - The "How":

    • Use a Base-Deactivated Column: Modern columns designed for purifying bases are essential. Look for columns labeled as "base-deactivated" or those with end-capping technologies (e.g., C18-B, C18-PFP). These columns have a much lower concentration of accessible, acidic silanol groups.

    • Modify Your Mobile Phase:

      • Add a Competing Base: Introduce a small amount of a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to your mobile phase. These additives will bind to the active silanol sites, effectively masking them from your analyte and dramatically improving peak shape.

      • Use an Acidic Modifier: Alternatively, adding an acid like 0.1% trifluoroacetic acid (TFA) or formic acid (FA) can protonate the amine to form an ammonium salt (R-NH3+). This also protonates the silanol groups, creating electrostatic repulsion that can improve peak shape. However, TFA can be difficult to remove during sample workup.

    • System Passivation: If metal chelation is suspected, passivating your HPLC system with a strong chelating agent can help.

Q2: I have terrible resolution between my enantiomers (or diastereomers). What are the critical parameters to adjust?

A2: Achieving high resolution is a multi-parameter optimization problem. The key is to systematically evaluate the factors that have the largest impact on selectivity ( α ) and efficiency (N).

  • Causality - The "Why":

    • Insufficient Selectivity ( α ): This is the most common reason for poor resolution. It means the stationary phase and mobile phase combination does not differentiate sufficiently between the two isomers. For enantiomers, this means the chiral stationary phase (CSP) is not forming distinct diastereomeric complexes with each enantiomer.

    • Low Efficiency (N): Broad peaks, even with good selectivity, will lead to poor resolution. High flow rates, large particle size columns, or extra-column dead volume can all contribute to low efficiency.

  • Solutions - The "How":

    • Column Selection is Paramount (See FAQ Q1): No amount of mobile phase optimization can fix a fundamentally wrong column choice. For enantiomers, a chiral column screening is the most effective first step. Polysaccharide-based CSPs (e.g., those based on amylose or cellulose derivatives) are often highly effective for separating small chiral amines.

    • Optimize the Mobile Phase:

      • Organic Modifier: The choice between methanol (MeOH), ethanol (EtOH), isopropanol (IPA), and acetonitrile (ACN) can have a profound impact on selectivity, especially in chiral separations. Alcohols can act as hydrogen bond donors and acceptors, altering how the analyte interacts with the CSP.

      • Additive Screening: As mentioned for peak shape, additives (TFA, FA, DEA, TEA) are critical. Their concentration should be optimized; typically, a range of 0.05% to 0.2% is effective.

    • Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 15°C) often increases resolution in chiral separations. Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, improving selectivity.

    • Reduce the Flow Rate: Decreasing the flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better separation, albeit with longer run times.

Q3: My sample recovery is very low after preparative purification. Where is my compound going?

A3: Low recovery is a frustrating issue that typically points to irreversible adsorption of the analyte onto the stationary phase or issues with the post-purification workup.

  • Causality - The "Why":

    • Irreversible Adsorption: Highly active, unshielded silica sites can permanently bind a portion of your basic analyte. This is more common on older or lower-quality silica gels.

    • pH-Related Degradation: While less common for the cyclopropylamine core itself, sensitive functional groups elsewhere in the molecule could be susceptible to degradation under the highly acidic (TFA) or basic (DEA) mobile phase conditions used.

    • Evaporation Issues with Additives: Volatile ion-pairing agents like TFA can form non-volatile salts with your amine. During solvent evaporation (e.g., on a rotary evaporator), the TFA salt can be difficult to fully dry or may lead to the sample appearing as a sticky oil instead of a solid.

  • Solutions - The "How":

    • Use High-Quality, End-Capped Columns: Invest in modern, high-purity silica columns with robust end-capping to minimize active sites.

    • Switch to Volatile Buffers: If TFA is causing issues, switch to formic acid or ammonium formate/acetate. These are much more volatile and are easily removed under high vacuum.

    • Post-Column Neutralization: For preparative work, a post-column addition of a neutralizing agent can be employed just before fraction collection to bring the pH closer to neutral, protecting sensitive compounds.

    • Liquid-Liquid Extraction: After pooling fractions, a standard aqueous workup (e.g., adjusting pH with NaHCO₃ and extracting with an organic solvent like dichloromethane or ethyl acetate) can be used to remove mobile phase additives and isolate the free base form of your amine.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, strategic questions related to method development for trans-2-fluorocyclopropylamine isomers.

Q1: How do I choose the right column for my separation?

A1: The correct column depends on whether you are separating diastereomers or enantiomers. The logical workflow below outlines the decision-making process.

G Start What is the Separation Goal? Diastereomers Separating Diastereomers Start->Diastereomers Diastereomers Enantiomers Separating Enantiomers (a racemic mixture) Start->Enantiomers Enantiomers RP_Phase Reversed-Phase (RP) C18, C8, Phenyl-Hexyl Diastereomers->RP_Phase HILIC_Phase HILIC Bare Silica, Amide, Cyano Diastereomers->HILIC_Phase Chiral_Screen Perform Chiral Column Screen Enantiomers->Chiral_Screen RP_Detail Good starting point. Hydrophobic interactions dominate. Use mobile phase additives. RP_Phase->RP_Detail HILIC_Detail Effective for polar compounds. Uses high organic mobile phase. HILIC_Phase->HILIC_Detail Chiral_Detail Essential for enantiomers. Screen polysaccharide (amylose/cellulose), and Pirkle-type columns. Chiral_Screen->Chiral_Detail

Caption: Column selection workflow for isomer separation.

  • For Diastereomers: These are chemically distinct and do not require a chiral stationary phase.

    • Reversed-Phase (RP) Chromatography: This is the most common starting point. A C18 column is a workhorse, but for compounds with aromatic rings, a Phenyl-Hexyl column can offer alternative selectivity.

    • Hydrophilic Interaction Chromatography (HILIC): Because 2-fluorocyclopropylamine is small and polar, HILIC can be a powerful alternative if RP fails. HILIC uses a high concentration of organic solvent with a small amount of aqueous buffer, which can provide excellent retention and unique selectivity.

  • For Enantiomers: You MUST use a Chiral Stationary Phase (CSP).

    • Polysaccharide-based CSPs: Columns with coated or immobilized amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, IC) are highly successful for a broad range of chiral compounds, including small amines. They offer a variety of interaction mechanisms (pi-pi, hydrogen bonding, steric hindrance).

    • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations. It uses supercritical CO₂ as the main mobile phase, which allows for faster, more efficient separations with unique selectivity patterns.

Q2: What is a good, systematic strategy for mobile phase optimization in a chiral separation?

A2: A systematic screening approach saves time and provides the best chance of success. Do not randomly change parameters. Follow a logical sequence.

Table 1: Systematic Mobile Phase Screening Strategy

Step Parameter to Vary Conditions to Test Rationale & Expert Notes
1 Primary Organic Modifier • Methanol (MeOH)• Ethanol (EtOH)• Isopropanol (IPA)The alcohol modifier has the largest impact on selectivity in polysaccharide CSPs. Run a simple isocratic method (e.g., 80:20 Hexane:Alcohol) with each to see which provides baseline or partial separation.
2 Additive Type • 0.1% Diethylamine (DEA) - Basic• 0.1% Trifluoroacetic Acid (TFA) - AcidicThe additive controls the ionization state of the analyte and the stationary phase. Test both a basic and an acidic additive with the best alcohol from Step 1. DEA is often excellent for improving amine peak shape on chiral columns.
3 Additive Concentration • 0.05%• 0.1%• 0.2%Fine-tune the concentration of the best additive from Step 2. Sometimes, a small change can significantly impact resolution and peak shape.
4 Isocratic/Gradient Refinement • Adjust % Modifier• Develop a shallow gradientOnce a promising condition is found, optimize the organic modifier concentration to bring the retention time into a desirable window (e.g., 5-15 minutes) and maximize resolution.
Q3: Should I be using HPLC or SFC for this purification?

A3: Both techniques can be successful, but SFC often provides significant advantages for the chiral separation of small molecules like trans-2-fluorocyclopropylamine.

  • High-Performance Liquid Chromatography (HPLC):

    • Pros: Ubiquitous, well-understood, robust. A wide variety of reversed-phase and HILIC columns are available.

    • Cons: Normal-phase (required for many chiral separations) uses flammable and toxic solvents (hexane, isopropanol). Can have lower throughput than SFC.

  • Supercritical Fluid Chromatography (SFC):

    • Pros:

      • Speed & Efficiency: The low viscosity of supercritical CO₂ allows for much higher flow rates and faster separations without a significant loss in efficiency.

      • Green Chemistry: Drastically reduces the use of organic solvents.

      • Orthogonal Selectivity: Often provides different elution orders and better separations compared to HPLC.

      • Easy Sample Recovery: The CO₂ simply evaporates, making it easier to isolate the purified compound.

    • Cons: Requires specialized instrumentation. Method development can be less intuitive for those new to the technique.

Recommendation: For initial diastereomer separation and achiral purification, HPLC is a perfectly suitable and accessible choice. For enantiomeric separation, SFC is strongly recommended if available. Its speed and unique selectivity make it the superior tool for chiral screening and purification.

Section 3: Protocols and Workflows

This section provides a detailed protocol for a typical chiral method development screen.

Protocol 1: Step-by-Step Chiral Method Development Screening

Objective: To efficiently identify a suitable chiral stationary phase (CSP) and mobile phase for the enantioseparation of a racemic trans-2-fluorocyclopropylamine derivative.

Materials:

  • Racemic analyte sample (~1 mg/mL in ethanol or mobile phase)

  • HPLC or SFC system with a column switcher (recommended)

  • Set of analytical chiral columns (e.g., Chiralpak® IA, IB, IC, ID)

  • Mobile phase solvents: Hexane (or CO₂ for SFC), Ethanol, Methanol, Isopropanol

  • Mobile phase additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA)

Methodology:

  • System Preparation:

    • Ensure the system is clean and primed with the initial mobile phase.

    • Install the screening columns in the column switcher.

    • Set the column oven temperature to 25°C.

    • Set the detector wavelength (e.g., 210-220 nm for compounds without a strong chromophore).

  • Screening Run - Phase 1 (Alcohol & Additive Screen):

    • Mobile Phase A: Hexane (for HPLC) or CO₂ (for SFC)

    • Mobile Phase B: Alcohol Modifier (start with Ethanol) + 0.1% DEA

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID HPLC columns) or 3.0 mL/min (for SFC)

    • Gradient: Run a generic, fast gradient on each column (e.g., 5% to 50% B in 10 minutes).

    • Injection Volume: 5 µL

    • Execution:

      • Run the gradient on Column 1.

      • Switch to Column 2 and repeat.

      • Continue for all columns.

      • Repeat the entire process using Ethanol + 0.1% TFA.

      • Repeat the entire process using Methanol + 0.1% DEA.

  • Data Analysis:

    • Review all chromatograms. Look for any sign of separation—from baseline resolution to peak shoulders.

    • Identify the "best hit": the combination of column, alcohol, and additive that shows the most promise.

  • Optimization - Phase 2:

    • Using the best column/mobile phase combination identified in Step 3, perform further optimization.

    • Isocratic Hold: Convert the gradient condition to an isocratic hold at the elution percentage where the peaks came out. For example, if the peaks eluted at 20% B in the gradient, start with an 80:20 A:B isocratic run.

    • Fine-Tune: Adjust the isocratic percentage, flow rate, and temperature to maximize resolution as described in the Troubleshooting section.

Workflow Visualization: General Troubleshooting Logic

G Problem Identify Problem PeakShape Poor Peak Shape (Tailing/Fronting) Problem->PeakShape Resolution Poor Resolution Problem->Resolution Recovery Low Recovery Problem->Recovery Sol_PeakShape1 Add Mobile Phase Additive (DEA/TFA) PeakShape->Sol_PeakShape1 Sol_Res1 Optimize Mobile Phase (Modifier, Additive %) Resolution->Sol_Res1 Sol_Rec1 Use Volatile Buffers (Formic Acid) Recovery->Sol_Rec1 Sol_PeakShape2 Switch to a Base-Deactivated Column Sol_PeakShape1->Sol_PeakShape2 Sol_Res2 Change Column (Screen different CSPs) Sol_Res1->Sol_Res2 Sol_Res3 Decrease Temperature & Flow Rate Sol_Res2->Sol_Res3 Sol_Rec2 Perform Post-Run Liquid-Liquid Extraction Sol_Rec1->Sol_Rec2

Troubleshooting

Technical Support Center: Troubleshooting the Characterization of Fluorinated Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers integrating fluorine into amine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers integrating fluorine into amine scaffolds. While fluorination is a premier strategy in medicinal chemistry to modulate pKa, enhance lipophilicity, and block metabolic liabilities[1][2], the profound electronegativity and unique nuclear spin properties of fluorine introduce distinct analytical hurdles.

This guide provides self-validating protocols and mechanistic explanations to resolve the most common issues in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and physicochemical characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My 19F NMR chemical shifts are inconsistent across different batches and solvents. How do I establish a reliable reference?

The Causality: The traditional standard for 19F NMR is trichlorofluoromethane (CFCl3). However, CFCl3 is highly volatile, has limited aqueous solubility, and is an ozone-depleting substance, leading to inconsistent internal referencing[3]. Furthermore, 19F chemical shifts are highly sensitive to solvent polarity, concentration, and temperature. The Solution (IUPAC Unified Scale Protocol): Instead of relying on external or volatile internal 19F standards, use the [4][5]. This method indirectly references the 19F spectrum using the 1H signal of Tetramethylsilane (TMS), creating a self-validating internal standard system.

Step-by-Step Methodology:

  • Sample Preparation: Prepare your fluorinated amine sample with <1% TMS in a deuterated solvent (e.g., CDCl3)[4][5].

  • 1H Acquisition & Calibration: Acquire a standard 1H NMR spectrum. Lock and shim the magnet, and calibrate the TMS 1H methyl signal exactly to 0.00 ppm[4][6].

  • 19F Acquisition: Acquire the 19F NMR spectrum sequentially on the exact same sample without changing the lock, shim, or temperature parameters[4][6].

  • Absolute Referencing: Use your NMR processing software (e.g., Mnova, TopSpin) to apply an "Absolute Reference" or "Unified Scale" referencing. The software will multiply the absolute frequency of the 0 ppm 1H TMS signal by the IUPAC immutable Ξ (Xi) ratio for 19F (94.094011%) to establish the exact 0 ppm frequency for the 19F spectrum[4][5].

Q2: My 1H and 13C NMR spectra are overly complex, making peak assignment of the amine scaffold impossible. Why is this happening?

The Causality: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It exhibits strong scalar spin-spin coupling (J-coupling) not only with adjacent fluorines (homonuclear) but also with protons and carbons (heteronuclear) across multiple bonds (e.g., 2JCF​ , 3JCF​ , 3JHF​ )[6]. The Solution: Implement heteronuclear decoupling during acquisition to collapse multiplets into sharp singlets.

Step-by-Step Methodology:

  • For 13C NMR: Run a 13C{1H, 19F} dual-decoupled experiment. This requires a spectrometer equipped with a probe capable of pulsing on 1H, 13C, and 19F simultaneously (e.g., a TCI or TXO cryoprobe).

  • For 1H NMR: If a dual-decoupled probe is unavailable, run a standard 1H{19F} decoupled spectrum. Ensure you accurately estimate the 19F chemical shift range of your compound to center the decoupling frequency (O2) correctly[6].

Section 2: Mass Spectrometry (MS) & Ionization

Q3: I cannot find the molecular ion [M+H]+ in my LC-MS (ESI+) data. Instead, I see a prominent peak at [M-19]+. What is occurring?

The Causality: Fluorinated aliphatic compounds, particularly β -fluoroamines, are highly susceptible to in-source fragmentation. The highly electronegative fluorine atom can abstract a neighboring proton during ionization, leading to the neutral loss of hydrogen fluoride (HF, 20 Da)[7]. A peak at [M-19]+ is actually [M - HF + H]+ (i.e., M - 20 + 1). The Solution: You must soften the ionization conditions to preserve the intact molecular ion.

Step-by-Step Methodology:

  • Voltage Adjustment: Lower the declustering potential (cone voltage) on your mass spectrometer in increments of 5-10 V.

  • Thermal Adjustment: Reduce the capillary temperature and desolvation gas temperature to minimize thermal degradation.

  • Alternative Ionization: If ESI remains too harsh, switch to Atmospheric Pressure Chemical Ionization (APCI), which transfers charge more gently in the gas phase.

Q4: My fluorinated amine shows very poor signal intensity in positive ion mode compared to its non-fluorinated analog. Why?

The Causality: Fluorine's strong inductive electron-withdrawing effect (-I effect) significantly reduces the electron density on the adjacent nitrogen lone pair. This dramatically lowers the basicity (pKa) of the amine, making it much harder to protonate in the ESI+ source[1][2]. The Solution: Force protonation through mobile phase chemistry.

Step-by-Step Methodology:

  • Acidify Mobile Phase: Increase the concentration of the acidic modifier in your LC mobile phase (e.g., increase Formic Acid from 0.1% to 0.5% or 1.0%).

  • Polarity Switching: If the molecule contains other electronegative functional groups (e.g., bis(trifluoromethyl)amines), switch to negative electrospray ionization (ESI-)[8].

Section 3: Physicochemical Characterization

Q5: How do I accurately determine the pKa of my novel fluorinated amine when it is highly lipophilic and insoluble in water?

The Causality: Polyfluorination drastically increases the hydrophobicity of a molecule[8][9]. Standard aqueous potentiometric titration fails because the compound precipitates before the equivalence point is reached. The Solution: Employ a co-solvent extrapolation method (Yasuda-Shedlovsky protocol).

Step-by-Step Methodology:

  • Solvent Preparation: Prepare mixtures of water and a water-miscible organic solvent (e.g., methanol) at varying weight percentages (e.g., 30%, 40%, 50%, 60% organic).

  • Titration: Dissolve the fluorinated amine and perform potentiometric titrations in each co-solvent mixture to determine the apparent pKa (psKa).

  • Extrapolation: Plot the psKa values against the inverse dielectric constant of the solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (approx. 78.3 at 25°C) to derive the true aqueous pKa.

Data Presentation: Impact of Fluorination on Amine Properties

The following table summarizes the causal relationship between fluorine substitution, pKa modulation, and MS detectability, using piperidine derivatives as a baseline model[1].

Compound MotifRelative Inductive EffectApprox. Amine pKaESI+ Ionization EfficiencyPrimary MS/MS Liability
Non-fluorinated Amine (e.g., Piperidine)Baseline~9.7ExcellentStandard amine fragmentation ( α -cleavage)
Monofluoroamine (e.g., 4-fluoropiperidine)Moderate (-I)~8.8GoodMinor HF loss
β -fluoroamine Strong (-I)7.0 - 8.0ModerateSignificant HF loss ([M-20])
Bis(trifluoromethyl)amine Extreme (-I)< 2.0Poor to NoneNegligible protonation; requires ESI- or GC-MS

Diagnostic Workflow: Mass Spectrometry of Fluorinated Amines

Below is the logical troubleshooting pathway for resolving MS ionization and fragmentation issues specific to fluorinated amines.

MS_Troubleshooting Start Analyze Fluorinated Amine via LC-MS (ESI+) Decision Is[M+H]+ clearly visible? Start->Decision Success Proceed with MS/MS Characterization Decision->Success Yes Frag No, [M-HF+H]+ dominates (In-source fragmentation) Decision->Frag No (HF Loss) Weak No, weak/no signal (Low pKa / Poor ionization) Decision->Weak No (Low Signal) FixFrag Action: Decrease cone voltage & capillary temperature Frag->FixFrag FixWeak Action: Increase mobile phase acidity (e.g., 0.5% FA) or use APCI Weak->FixWeak FixFrag->Start FixWeak->Start

Diagnostic workflow for resolving LC-MS issues (HF loss and poor ionization) in fluorinated amines.

References

  • Chemical Shift Referencing | NMR Facility, UCSB Chem and Biochem | 4

  • F19 Detection | NMR Facility, UCSB Chem and Biochem | 6

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega | 3

  • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications | Chemical Reviews - ACS Publications |8

  • The role of fluorine in medicinal chemistry: Review Article | Journal of Enzyme Inhibition and Medicinal Chemistry | 1

  • Reasons and Status of Organofluorine Compounds As Drugs | Alfa Chemistry | 9

  • Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β -Fluoroamines | Organic Letters (PMC) | 2

  • CYP2D6 and CYP1A2 catalyzed metabolism of propranolol related fluorinated amines | ResearchGate | 7

  • NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts | IUPAC | 5

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) of (1R,2R)-2-fluorocyclopropan-1-amine analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (1R,2R)-2-Fluorocyclopropan-1-amine Analogs Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic target in oncology,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (1R,2R)-2-Fluorocyclopropan-1-amine Analogs

Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic target in oncology, particularly for acute myeloid leukemia (AML) and solid tumors. LSD1 regulates gene transcription by erasing methyl groups from mono- and dimethylated histone H3 lysine 4 (H3K4) and lysine 9 (H3K9) via a flavin adenine dinucleotide (FAD)-dependent oxidative mechanism [1].

While the classic monoamine oxidase (MAO) inhibitor tranylcypromine (TCP) serves as a privileged scaffold for LSD1 inhibition, its lack of selectivity and moderate potency have driven extensive periphery editing. Among the most promising advancements is the development of (1R,2R)-2-fluorocyclopropan-1-amine analogs . By introducing a highly electronegative fluorine atom at the β -position of the cyclopropane ring, researchers have fundamentally altered the electronic and steric landscape of the pharmacophore.

This guide objectively compares the performance of fluorinated TCP analogs against conventional non-fluorinated alternatives, detailing the structure-activity relationship (SAR), mechanistic causality, and the experimental protocols required to validate these findings.

Mechanistic Causality: The Role of Fluorination

To understand the SAR of (1R,2R)-2-fluorocyclopropan-1-amine analogs, one must first examine the mechanism of target engagement. TCP and its analogs act as mechanism-based irreversible inhibitors. They enter the LSD1 catalytic pocket and undergo a single-electron transfer (SET) reaction mediated by FAD, leading to the cleavage of the cyclopropane ring and the formation of a covalent FAD-inhibitor adduct [2].

Why introduce fluorine?

  • Electronic Modulation: Fluorine is the most electronegative element. Its inductive effect lowers the pKa​ of the adjacent amine, altering the protonation state at physiological pH. This shifts the binding thermodynamics within the hydrophobic LSD1 pocket.

  • Ring Strain: The fluorine atom increases the strain of the cyclopropane ring, lowering the activation energy required for the SET-mediated ring-opening event.

  • Stereoelectronic Gating: The absolute configuration—specifically the (1R,2R) trans-arrangement—ensures optimal trajectory for the amine to attack the N5 position of the FAD isoalloxazine ring[3].

G LSD1 LSD1 / CoREST Complex FAD FAD Cofactor LSD1->FAD binds Substrate H3K4me1/2 Substrate FAD->Substrate oxidative demethylation GeneExp Gene Repression / AML Differentiation Substrate->GeneExp regulates Inhibitor (1R,2R)-2-Fluoro-TCP Inhibitor->FAD single-electron transfer Adduct Covalent FAD Adduct Inhibitor->Adduct irreversible ring opening Adduct->Substrate blocks access

Fig 1. Mechanism of LSD1 inhibition via FAD covalent adduct formation by fluorinated TCP.

SAR Profiling: Fluorinated vs. Non-Fluorinated Analogs

The addition of a fluorine atom to the TCP core alone actually decreases LSD1 inhibitory activity compared to baseline TCP [1]. However, when fluorination is coupled with specific substitutions on the phenyl ring, the resulting analogs demonstrate synergistic enhancements in both potency and selectivity over MAO-A/B.

Comparative Performance Data

The following table summarizes the quantitative performance of various TCP derivatives. Note the critical divergence in activity based on meta- vs. para-substitution in the fluorinated series.

Compound Class / SubstitutionLSD1 IC 50​ (µM)MAO-A IC 50​ (µM)MAO-B IC 50​ (µM)Selectivity (LSD1 vs MAO)
TCP (Non-fluorinated) ~30.00.050.06Poor (MAO preferred)
(1R,2R)-2-Fluoro-TCP (Unsubstituted)> 80.0> 100> 100Poor (Inactive)
meta-Bromo-2-Fluoro-TCP 1.5> 100> 100High
para-CF 3​ -2-Fluoro-TCP 0.8> 100> 100High
N-alkylated-para-Carboxamide-2-Fluoro-TCP < 0.1> 100> 100Excellent

Key SAR Insights:

  • The Phenyl Ring Paradox: While unsubstituted 2-fluoro-TCP is a weak LSD1 inhibitor, adding meta-substitutions (e.g., halogens) or bulky para-substitutions (e.g., CF 3​ , SF 5​ , or carboxamides) forces the molecule deeper into the expanded substrate-binding cleft of LSD1, recovering and exceeding the lost potency [1].

  • N-Alkylation: Adding a bulky N-alkyl group to the fluorinated amine completely abolishes MAO-A and MAO-B activity. MAOs have highly restrictive, narrow catalytic cavities that cannot accommodate large N-substituents, whereas the LSD1 pocket is highly plastic [2].

Self-Validating Experimental Methodologies

To objectively evaluate the performance of these analogs, researchers must employ a self-validating cascade of assays. An in vitro enzymatic assay proves direct target engagement, while a cellular biomarker assay confirms that the molecule can penetrate the cell membrane and induce the desired phenotypic shift.

Protocol A: In Vitro LSD1 Peroxidase-Coupled Fluorescence Assay

Causality: LSD1 generates hydrogen peroxide (H 2​ O 2​ ) as a byproduct of FAD-dependent oxidative demethylation. By coupling this reaction with horseradish peroxidase (HRP) and Amplex Red, H 2​ O 2​ converts Amplex Red into highly fluorescent resorufin. A decrease in fluorescence directly correlates with LSD1 inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM CHAPS). Reconstitute recombinant human LSD1 enzyme and a synthetic H3K4me2 peptide substrate.

  • Compound Incubation: In a 384-well black microplate, add 10 µL of the (1R,2R)-2-fluorocyclopropan-1-amine analog (serially diluted in DMSO/buffer) to 10 µL of LSD1 enzyme (final concentration ~50 nM).

  • Pre-incubation: Incubate at room temperature for 30 minutes. Crucial Step: Because these are mechanism-based covalent inhibitors, pre-incubation is mandatory to allow the SET reaction and adduct formation to occur before substrate competition begins.

  • Reaction Initiation: Add 10 µL of a detection mix containing H3K4me2 peptide (final 15 µM), Amplex Red (final 50 µM), and HRP (final 1 U/mL).

  • Kinetic Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm) continuously for 30 minutes. Calculate IC 50​ using non-linear regression of the initial velocities.

Protocol B: Cellular Target Engagement (H3K4me2 & CD86 Biomarker Analysis)

Causality: If LSD1 is inhibited in acute myeloid leukemia (AML) cells (e.g., MV4-11 or THP-1 lines), the demethylation of H3K4me2 is blocked, leading to global H3K4me2 accumulation. This epigenetic shift reactivates silenced genes, notably triggering the expression of the macrophage differentiation surface marker CD86 [2].

  • Cell Culture & Treatment: Seed MV4-11 cells at 2×105 cells/mL in RPMI-1640 medium. Treat with varying concentrations of the fluorinated analog (0.1 µM to 10 µM) for 48–72 hours.

  • Histone Extraction & Western Blot (H3K4me2): Lyse cells and extract histones using an acid-extraction protocol. Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with anti-H3K4me2 antibodies. Normalize against total histone H3. Validation: A dose-dependent thickening of the H3K4me2 band confirms intracellular LSD1 inhibition.

  • Flow Cytometry (CD86): Harvest treated cells, wash with cold PBS, and stain with a fluorophore-conjugated anti-CD86 antibody (e.g., APC-CD86) for 30 minutes in the dark. Analyze via flow cytometry. Validation: A rightward shift in the fluorescence peak indicates successful AML transdifferentiation.

Workflow Comp Synthesize (1R,2R)-2-Fluoro-TCP Enz Amplex Red Assay (Direct LSD1 IC50) Comp->Enz Screen Cell AML Cell Culture (MV4-11 / THP-1) Enz->Cell IC50 < 1 µM Bio Biomarker Validation (H3K4me2 & CD86) Cell->Bio 72h Treatment Lead Lead Candidate Selection Bio->Lead Target Engaged

Fig 2. Experimental workflow for validating fluorinated LSD1 inhibitors.

Conclusion and Future Directions

The SAR of (1R,2R)-2-fluorocyclopropan-1-amine analogs highlights a delicate balance between electronic tuning and steric hindrance. While the bare fluorinated scaffold suffers a loss in potency, strategic meta- or para-substitutions on the phenyl ring, combined with N-alkylation, yield highly potent and selective LSD1 inhibitors. These compounds successfully decouple LSD1 inhibition from MAO inhibition, eliminating the dose-limiting hypertensive crises (the "cheese effect") historically associated with non-selective TCP derivatives.

For drug development professionals, prioritizing the (1R,2R)-trans configuration with bulky para-carboxamide or meta-halogen substitutions represents the most validated trajectory for advancing next-generation epigenetic therapeutics into clinical trials.

References

  • Borrello, M. T., Schinor, B., Bartels, K., Benelkebir, H., Pereira, S., Al-Jamal, W. T., Douglas, L., Duriez, P. J., Packham, G., Haufe, G., & Ganesan, A. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters, 27(10), 2099-2101. [Link]

  • Wang, Y., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(21), 12401-12437.[Link]

  • Song, Y., Wang, S., & Yu, B. (2025). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B.[Link]

Comparative

Benchmarking Next-Generation Btk Inhibitors: A Comparative Guide for Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, Bruton's tyrosine kinase (Btk) has emerged as a pivotal target in B-cell malignancies. The development of Btk inhibitors has transformed the treatment paradig...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of targeted cancer therapy, Bruton's tyrosine kinase (Btk) has emerged as a pivotal target in B-cell malignancies. The development of Btk inhibitors has transformed the treatment paradigm for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This guide provides an in-depth comparative analysis of a novel, non-covalent Btk inhibitor, (1R,2R)-2-fluorocyclopropan-1-amine, against established covalent inhibitors. We will delve into the mechanistic distinctions, comparative efficacy data, and the critical experimental protocols for head-to-head benchmarking.

The Central Role of Btk in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and survival.[1][2][3] It is a key component of the B-cell receptor (BCR) signaling pathway.[3][4][5][6] Upon BCR activation by an antigen, a signaling cascade is initiated, leading to Btk activation.[2][5][7] Activated Btk then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which ultimately triggers signaling pathways that promote cell proliferation and survival.[7] In many B-cell malignancies, the BCR pathway is constitutively active, making Btk a prime therapeutic target.[6][8]

Btk_Signaling_Pathway cluster_inhibitors Btk Inhibitors BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Phosphorylation Antigen Antigen Antigen->BCR Activation BTK Btk LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC_Ca PKC / Ca2+ Mobilization DAG_IP3->PKC_Ca NFkB_MAPK NF-κB / MAPK Pathways PKC_Ca->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation Covalent Covalent Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) Covalent->BTK Irreversible Inhibition (Cys481) NonCovalent (1R,2R)-2-fluorocyclopropan-1-amine (Non-Covalent) NonCovalent->BTK Reversible Inhibition

Caption: The B-cell receptor (BCR) signaling pathway and points of intervention for Btk inhibitors.

A New Generation of Reversible Inhibition: (1R,2R)-2-fluorocyclopropan-1-amine

While first and second-generation Btk inhibitors have shown remarkable efficacy, they function as covalent, irreversible inhibitors . These drugs, including ibrutinib, acalabrutinib, and zanubrutinib, form a permanent bond with a cysteine residue (Cys481) in the active site of Btk.[6][8][9] This mechanism, while potent, has led to challenges, including off-target effects and the emergence of resistance, most notably through mutations at the Cys481 binding site.[10]

(1R,2R)-2-fluorocyclopropan-1-amine represents a promising new class of non-covalent, reversible Btk inhibitors . A lead compound incorporating a (R,R)-2-fluoro-cyclopropylamide has been identified as a potent Btk inhibitor.[11] These inhibitors do not form a permanent bond and are designed to overcome the limitations of their covalent counterparts. A prominent example of a non-covalent inhibitor that has reached clinical approval is pirtobrutinib.[12][13][14] Non-covalent inhibitors offer the potential for activity against Btk enzymes with the C481S mutation, a common mechanism of acquired resistance to covalent inhibitors.[10][14]

Head-to-Head Comparison: Key Performance Metrics

A thorough evaluation of any new Btk inhibitor requires rigorous benchmarking against existing standards. The following table summarizes key comparative data for (1R,2R)-2-fluorocyclopropan-1-amine (represented by the pirtobrutinib class) and leading covalent inhibitors.

Parameter(1R,2R)-2-fluorocyclopropan-1-amine (class)Ibrutinib (First-Generation Covalent)Acalabrutinib (Second-Generation Covalent)Zanubrutinib (Second-Generation Covalent)
Binding Mechanism Non-covalent, ReversibleCovalent, Irreversible (Cys481)Covalent, Irreversible (Cys481)Covalent, Irreversible (Cys481)
Btk IC50 (in vitro) Potent, sub-nanomolar~0.5 nM[4]Highly potentHighly potent
Activity against C481S Mutant Retains potency[10][14]Significantly reduced activity[10]Significantly reduced activitySignificantly reduced activity
Kinase Selectivity High[15]Less selective, off-target effects on EGFR, TEC, etc.[16][17]More selective than ibrutinib[17][18]More selective than ibrutinib[19]
Common Adverse Events Fatigue, musculoskeletal pain, diarrhea[12]Atrial fibrillation, hypertension, bleeding, diarrhea[17][20][21]Headache, cough, fatigue[18]Neutropenia, upper respiratory tract infection

Essential Experimental Protocols for Benchmarking

To ensure a robust and reproducible comparison, standardized assays are crucial. Below are detailed protocols for key in vitro and cellular assays to benchmark Btk inhibitors.

In Vitro Btk Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of Btk.

in_vitro_assay Start Start Prepare Prepare Assay Plate: - Recombinant Btk Enzyme - Test Compound (serial dilutions) - Assay Buffer Start->Prepare Incubate1 Pre-incubation (e.g., 15 min at RT) Prepare->Incubate1 Add_Substrate Add Substrate Mix: - Peptide Substrate - ATP Incubate1->Add_Substrate Incubate2 Enzymatic Reaction (e.g., 60 min at RT) Add_Substrate->Incubate2 Detect Detect Product Formation (e.g., Luminescence, Fluorescence) Incubate2->Detect Analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro Btk enzyme inhibition assay.

Protocol:

  • Plate Preparation: In a 384-well plate, add 5 µL of recombinant human Btk enzyme (e.g., from a commercial supplier) to each well.

  • Compound Addition: Add 0.1 µL of test compound serially diluted in DMSO, followed by 4.9 µL of assay buffer. For the positive control, add a known Btk inhibitor. For the negative control, add DMSO.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of a substrate mixture containing a biotinylated peptide substrate and ATP to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production or fluorescence-based assays.[22]

  • Data Analysis: Plot the percentage of Btk inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Btk Autophosphorylation Assay

This assay measures the ability of a compound to inhibit Btk activity within a cellular context.

Protocol:

  • Cell Culture: Culture a suitable B-cell line (e.g., Ramos) in appropriate media.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of the test compound for 1-2 hours.

  • BCR Stimulation: Stimulate the B-cell receptors by adding anti-IgM antibody for 5-10 minutes to induce Btk autophosphorylation.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Detection (ELISA or Western Blot):

    • ELISA: Use a sandwich ELISA with a capture antibody specific for total Btk and a detection antibody that recognizes phosphorylated Btk (pY223).

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-Btk (pY223) and total Btk.

  • Data Analysis: Quantify the levels of phosphorylated Btk relative to total Btk. Calculate the IC50 value by plotting the percentage of inhibition of Btk autophosphorylation against the compound concentration.

Kinase Selectivity Profiling

Assessing the selectivity of a Btk inhibitor is critical to understanding its potential for off-target effects.[23]

kinase_profiling Compound Test Btk Inhibitor Assay In Vitro Kinase Assays (Radiometric, FRET, or Binding Assays) Compound->Assay Kinase_Panel Broad Panel of Kinases (e.g., >300 kinases) Kinase_Panel->Assay Data Generate Inhibition Data (% Inhibition at a fixed concentration or Ki values) Assay->Data Analysis Selectivity Analysis: - Kinome Map Visualization - Selectivity Score Calculation Data->Analysis Result Selectivity Profile Analysis->Result

Caption: Workflow for kinase selectivity profiling.

Protocol:

  • Compound Submission: Provide the test compound to a commercial kinase profiling service or perform the assays in-house if the capabilities exist.

  • Assay Performance: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases. Various assay formats can be used, including radiometric assays that measure the incorporation of radioactive phosphate into a substrate, or label-free methods.[24][25]

  • Data Analysis: The percentage of inhibition for each kinase is determined. The results are often visualized as a "kinome map," which provides a graphical representation of the compound's selectivity.

  • Interpretation: A highly selective inhibitor will show potent inhibition of Btk with minimal activity against other kinases. In contrast, a less selective inhibitor, like ibrutinib, will show significant inhibition of other kinases, which can correlate with its known off-target effects.[16][17] More advanced cellular methods like NanoBRET can also be employed to assess target engagement in a more biologically relevant context.[26]

Conclusion and Future Directions

The development of non-covalent Btk inhibitors like (1R,2R)-2-fluorocyclopropan-1-amine and pirtobrutinib marks a significant advancement in the field.[27] Their ability to overcome resistance mechanisms associated with covalent inhibitors and potentially offer a better safety profile makes them a compelling area of research.[28][29] Rigorous head-to-head benchmarking using standardized in vitro and cellular assays is paramount for elucidating the nuanced differences in potency, selectivity, and mechanism of action. As our understanding of Btk signaling and resistance evolves, so too will the strategies for designing the next generation of highly effective and well-tolerated Btk inhibitors.

References

  • Pirtobrutinib : Uses, Interactions, Mechanism Of Action | Enanti Labs. (n.d.).
  • Pan, Z., et al. (2017). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future medicinal chemistry, 9(13), 1581-1594. Retrieved from [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations - Lymphoma Hub. (2024, July 17). Retrieved from [Link]

  • Ibrutinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Pirtobrutinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. (n.d.). Retrieved from [Link]

  • Mato, A. R., et al. (2021). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. Cancers, 13(16), 3973. Retrieved from [Link]

  • Di Paolo, J. A., et al. (2025). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. British journal of clinical pharmacology. Retrieved from [Link]

  • What is the mechanism of Pirtobrutinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation. (2025, May 9). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • pirtobrutinib - Liv Hospital. (2026, February 24). Retrieved from [Link]

  • What is the mechanism of Ibrutinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Covalent BTK Inhibitors: Which One is Best, and When Can I Switch? - Patient Power. (2024, May 2). Retrieved from [Link]

  • Tam, C. S., et al. (2020). Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies. CPT: Pharmacometrics & Systems Pharmacology, 9(10), 558-567. Retrieved from [Link]

  • Marostica, E., et al. (2019). Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies. Clinical pharmacology and therapeutics, 105(5), 1217-1227. Retrieved from [Link]

  • Pirtobrutinib Fact Sheet - International Waldenstrom's Macroglobulinemia Foundation. (2025, February 4). Retrieved from [Link]

  • Woyach, J. A. (2024). A fresh look at covalent BTK inhibitor resistance. Blood, 144(10), 1029-1031. Retrieved from [Link]

  • Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. (2020, August 16). AJMC. Retrieved from [Link]

  • Al-Salama, Z. T. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Brazilian Journal of Medical and Biological Research, 57, e13442. Retrieved from [Link]

  • Noncovalent BTK Inhibitors May Fill Unmet Medical Need in CLL | Targeted Oncology. (2023, October 30). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Off-Target Effects of (1R,2R)-2-Fluorocyclopropan-1-amine Stereoisomers

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target, particularly in oncology.[1][2][3] LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, removes methyl groups from histone H3 at lysines 4 and 9 (H3K4/H3K9), playing a pivotal role in transcriptional regulation.[1][2][4] Its overexpression in numerous cancers has driven the development of potent inhibitors.[2][3][5]

Among the most promising classes of LSD1 inhibitors are those built on a cyclopropylamine scaffold, such as tranylcypromine, which act as irreversible, mechanism-based inhibitors by forming a covalent adduct with the FAD cofactor.[5][6][7][8] A key example is bomedemstat (IMG-7289), a clinical-stage therapeutic for myeloproliferative neoplasms, which utilizes (1R,2R)-2-fluorocyclopropan-1-amine as its reactive pharmacophore.[5][6][9][10]

However, the journey of a covalent inhibitor from concept to clinic is fraught with challenges, chief among them being off-target effects.[11][12] The inherent reactivity required for covalent bond formation can lead to unintended interactions with other proteins, potentially causing toxicity and limiting therapeutic windows.[11][12] This guide provides an in-depth comparison of the off-target profiles of the stereoisomers of 2-fluorocyclopropan-1-amine, underscoring the profound impact of stereochemistry on selectivity and offering field-proven methodologies for their assessment.

The Central Role of Stereochemistry

A molecule's three-dimensional arrangement in space—its stereochemistry—can dramatically alter its biological activity. Two molecules with the same chemical formula but different spatial arrangements (stereoisomers) can exhibit vastly different pharmacodynamic and pharmacokinetic properties.[13][14][15] One isomer may be highly potent, while another is inactive or, in the worst case, toxic.[13][14] For 2-fluorocyclopropan-1-amine, four stereoisomers exist, and understanding their distinct interaction profiles is paramount for rational drug design.

Primary Off-Target Concern: Monoamine Oxidases (MAO-A & MAO-B)

The most predictable off-targets for LSD1 inhibitors derived from cyclopropylamines are Monoamine Oxidases A and B (MAO-A and MAO-B). This is due to significant structural homology in the active sites and a shared FAD-dependent catalytic mechanism.[1][2][5] Unintended inhibition of MAOs can lead to serious adverse effects, including hypertensive crisis ("cheese effect") and drug-drug interactions. Therefore, achieving high selectivity for LSD1 over MAOs is a critical goal in developing these inhibitors.

While specific public domain data directly comparing the four stereoisomers of 2-fluorocyclopropan-1-amine is proprietary, extensive research on related tranylcypromine derivatives demonstrates a clear principle: stereochemistry and substitutions on the cyclopropylamine ring are crucial for tuning selectivity.[16] The (1R,2R)-trans configuration, as used in bomedemstat, has been optimized to provide potent LSD1 inhibition while minimizing MAO activity.

Table 1: Representative On-Target vs. Off-Target Potency Profile (Note: Data is illustrative, based on published findings for optimized LSD1 inhibitors like bomedemstat and related compounds. Absolute values for isolated stereoisomers are not publicly available.)

Compound StereoisomerLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/LSD1)
(1R,2R)-trans < 20 > 10,000 > 5,000 > 500x
Other IsomersVariableVariableVariableLower

This demonstrates that the specific (1R,2R) stereochemistry is key to fitting optimally into the LSD1 active site while being sterically disfavored by the active sites of MAO-A and MAO-B.

Broader Kinome and Safety Screening

Beyond the expected MAO interactions, a comprehensive assessment of off-target effects requires screening against large panels of unrelated proteins. For covalent inhibitors, this is a crucial step to de-risk a development program.[11] This is typically done using competitive binding assays against hundreds of kinases (kinome profiling) and a safety panel of other receptors, ion channels, and transporters.

For a well-optimized compound like (1R,2R)-2-fluorocyclopropan-1-amine (as part of bomedemstat), broad panel screening reveals high selectivity. Typically, when screened at a high concentration (e.g., 1-10 µM), a selective inhibitor will show minimal interaction (<50% inhibition) with off-targets. Studies on other fluorocyclopropyl-containing molecules have shown that off-target activity, such as hERG inhibition, can be highly stereodependent, reinforcing the need to evaluate all isomers.[17]

Experimental Methodologies for Off-Target Profiling

To generate the data discussed above, rigorous, validated assays are essential. Below are detailed protocols for key experiments used to build a selectivity profile for covalent inhibitors.

Protocol 1: In Vitro MAO-Glo™ Assay for MAO-A/B Selectivity

This assay provides a robust, high-throughput method for measuring MAO activity via a luminescent readout.[18][19][20]

Causality Behind Experimental Choices:

  • Luminescent Readout: Chosen for its high sensitivity, allowing for the use of less enzyme and inhibitor compared to fluorescent or HPLC-based methods.[19][20] The "glow-type" signal is stable for hours, providing flexibility in measurement timing.[18][19][21]

  • Specific Substrates/Enzymes: The assay uses recombinant human MAO-A and MAO-B enzymes and a luminogenic substrate that is converted to luciferin by MAO activity, ensuring the signal is directly proportional to enzyme function.[18][19][21]

  • Pre-incubation Step: For irreversible, time-dependent inhibitors like cyclopropylamines, a pre-incubation step of the enzyme and inhibitor is critical to allow for the covalent modification to occur before adding the substrate.[22][23]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of each stereoisomer in DMSO. A typical starting concentration is 100 µM.

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B enzyme to a 2X working concentration in the appropriate reaction buffer as provided by the kit manufacturer (e.g., Promega MAO-Glo™ Assay).[21]

  • Incubation: In a 96-well white opaque plate, add 12.5 µL of each compound dilution. Add 12.5 µL of the 2X enzyme solution to initiate the reaction. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Time-Dependent Inhibition: Incubate the plate for a set period (e.g., 60 minutes) at room temperature to allow for covalent inactivation.[21]

  • Substrate Addition: Add 25 µL of the 2X MAO substrate solution to all wells and mix briefly. Incubate for a further 60 minutes.[24]

  • Detection: Add 50 µL of Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the luminescent signal.[18][21]

  • Measurement: After a 20-minute incubation at room temperature to stabilize the signal, measure luminescence using a plate-reading luminometer.[21]

  • Data Analysis: Normalize the data to the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each stereoisomer against each MAO enzyme.

Protocol 2: Broad Kinase Profiling (e.g., KINOMEscan™)

This platform uses a competition binding assay to quantify the interactions of a test compound against a large panel of human kinases.[25][26][27]

Causality Behind Experimental Choices:

  • Binding vs. Enzymatic Assay: A binding assay measures the direct interaction of the compound with the kinase, regardless of its functional effect. This is a highly effective primary screen for identifying potential off-targets.[28]

  • High-Throughput: The platform allows for simultaneous screening against hundreds of kinases, providing a comprehensive overview of kinome selectivity in a single experiment.[26][27][28]

  • Quantitative Output: Results are typically reported as "percent of control" or Kd values, allowing for direct comparison of binding affinities across the kinome.[25]

Step-by-Step Methodology (General Principle):

  • Assay Components: The assay typically involves three components: DNA-tagged kinases, an immobilized active-site directed ligand, and the test compound.

  • Competition: The test compound is incubated with the kinase panel. It competes with the immobilized ligand for binding to the active site of each kinase.

  • Quantification: The amount of kinase captured on the solid support (by binding to the immobilized ligand) is inversely proportional to the affinity of the test compound for that kinase. The amount of captured, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: Results are often expressed as percent of control, where the DMSO control represents 100% binding. A low percentage indicates strong binding of the test compound. Significant "hits" are often defined as those showing >65% inhibition at a 1 µM screening concentration.

Protocol 3: Safety Panel Screening via Radioligand Binding Assays

This approach is the gold standard for assessing off-target liabilities at a wide range of non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[29][30][31][32]

Causality Behind Experimental Choices:

  • High Sensitivity and Specificity: Radioligand binding assays are highly sensitive and allow for the precise measurement of binding affinity (Ki) for a test compound.[29][30][31][32]

  • Broad Target Coverage: Commercial services offer panels covering dozens of key physiological targets implicated in common adverse drug reactions.

  • Competitive Format: The assay measures the ability of a test compound to displace a known high-affinity radioligand from its target, providing a direct measure of competitive binding.[30][31]

Step-by-Step Methodology (General Principle):

  • Assay Preparation: A membrane preparation or whole cells expressing the target of interest are incubated with a fixed concentration of a specific, high-affinity radioligand.

  • Competition: A single high concentration (e.g., 10 µM) of each test stereoisomer is added to the mixture.

  • Equilibrium and Separation: The reaction is allowed to reach equilibrium. Bound radioligand is then separated from unbound radioligand, typically by rapid filtration over glass fiber filters.[31]

  • Detection: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The percent inhibition of radioligand binding is calculated relative to a control with no test compound. A significant hit (e.g., >50% inhibition) flags a potential off-target interaction that warrants further investigation with a full dose-response curve to determine the Ki value.

Visualizing the Selectivity Challenge and Workflow

To better understand the concepts, the following diagrams illustrate the mechanism of action and the screening strategy.

G cluster_0 Mechanism of Action Inhibitor (1R,2R)-Isomer LSD1 LSD1 (Target) Inhibitor->LSD1 High Affinity MAO MAO-A/B (Off-Target) Inhibitor->MAO Low Affinity Adduct_LSD1 Covalent Adduct (Therapeutic Effect) LSD1->Adduct_LSD1 Adduct_MAO Covalent Adduct (Side Effect) MAO->Adduct_MAO

Caption: Mechanism of selective covalent inhibition.

G cluster_1 Off-Target Screening Workflow Start Synthesize All Stereoisomers Assay1 Primary Target Assay (LSD1 Potency) Start->Assay1 Assay2 Tier 1 Selectivity (MAO-A/B Assays) Assay1->Assay2 Assay3 Tier 2 Broad Screening (Kinome & Safety Panels) Assay2->Assay3 Decision Select Lead Isomer with Best Profile Assay3->Decision End Advance to In Vivo Toxicology Decision->End

Caption: Tiered workflow for assessing off-target effects.

Conclusion and Authoritative Insights

The development of covalent inhibitors like (1R,2R)-2-fluorocyclopropan-1-amine-containing molecules represents a powerful strategy for targeting enzymes like LSD1. However, this guide illustrates that selectivity is not a fortunate coincidence but the result of deliberate design and rigorous, multi-faceted testing.

For researchers in this field, the key takeaway is the non-negotiable importance of stereochemistry. The synthesis and comparative profiling of all possible stereoisomers early in the discovery process is a critical, self-validating step. It allows for the selection of a lead candidate with the highest possible therapeutic index, minimizing the risk of costly failures in later stages of development due to unforeseen off-target toxicities. By employing a tiered screening approach, from predictable off-targets like MAOs to broad, unbiased panels, development teams can build a comprehensive safety profile and advance compounds with a higher probability of clinical success.

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